Albipagrastim alfa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPIWYXWLJPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193527-91-2 | |
| Record name | 193527-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a potent and selective antagonist of the Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. This technical guide delineates the core mechanism of action of IPAG, focusing on its interaction with S1R and the subsequent downstream cellular signaling cascades. Through its high-affinity binding, IPAG inhibits the pro-survival functions of S1R, leading to the induction of the unfolded protein response (UPR) and autophagy, ultimately culminating in cell death in cancer models. This document provides a comprehensive overview of the binding kinetics, cellular effects, and the experimental methodologies used to elucidate the pharmacodynamics of IPAG.
Core Mechanism of Action: Sigma-1 Receptor Antagonism
The primary molecular target of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine is the Sigma-1 receptor (S1R). IPAG acts as a high-affinity antagonist, binding to the receptor and inhibiting its chaperone activity. S1R plays a crucial role in maintaining cellular homeostasis by regulating calcium signaling, ion channel function, and protein folding. By antagonizing S1R, IPAG disrupts these vital cellular processes.
Binding Affinity and Specificity
IPAG exhibits high-affinity binding to the Sigma-1 receptor. In vitro competitive binding assays have demonstrated a dissociation constant (Kd) in the low nanomolar range, indicating a strong and specific interaction with its target.
| Ligand | Receptor | Binding Affinity (Kd) |
| 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) | Sigma-1 Receptor (S1R) | 9 nM[1] |
Table 1: Binding Affinity of IPAG for the Sigma-1 Receptor.
While the primary target is S1R, the specificity of IPAG has been evaluated against other receptors. Studies have shown that IPAG has low affinity for other receptors, underscoring its selectivity for S1R. There is no current evidence to suggest that IPAG directly interacts with or modulates the activity of voltage-gated sodium channels such as Nav1.8.
Downstream Signaling Pathways
The antagonism of the Sigma-1 receptor by IPAG initiates a cascade of downstream cellular events, primarily centered around the induction of cellular stress responses.
Induction of the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Disruption of S1R function by IPAG leads to ER stress and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. The key signaling pathways of the UPR activated by IPAG include:
-
PERK Pathway: Activation of the PKR-like ER kinase (PERK) leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a general attenuation of protein synthesis to reduce the protein load on the ER.
-
IRE1 Pathway: Activation of the inositol-requiring enzyme 1 (IRE1) leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates the expression of ER chaperones and proteins involved in ER-associated degradation (ERAD).
-
ATF6 Pathway: Activating transcription factor 6 (ATF6) is translocated to the Golgi apparatus, where it is cleaved to its active form. The activated ATF6 then moves to the nucleus to upregulate the expression of ER chaperones, including BiP/GRP78.
The sustained activation of these UPR pathways, particularly the PERK and IRE1 arms, is a hallmark of IPAG's mechanism of action.
Induction of Autophagy
Prolonged ER stress induced by IPAG treatment subsequently leads to the activation of autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery. This is a critical step in the mechanism of action of IPAG, as it transitions the cellular response from a pro-survival state (UPR) to a pro-death pathway. The induction of autophagy is often observed following the upregulation of UPR markers.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the mechanism of action of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine.
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of IPAG for the Sigma-1 receptor.
Materials:
-
Cell membranes expressing Sigma-1 receptors (e.g., from guinea pig brain or transfected cell lines)
-
[³H]-(+)-Pentazocine (radioligand)
-
Unlabeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled IPAG.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-(+)-pentazocine, and the varying concentrations of unlabeled IPAG.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known S1R ligand (e.g., haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to the Ki value using the Cheng-Prusoff equation.
Western Blotting for UPR Markers
This protocol outlines the detection of key UPR markers (phospho-PERK, phospho-IRE1, and BiP/GRP78) by Western blotting to confirm the induction of ER stress by IPAG.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-PERK, phospho-IRE1, BiP/GRP78, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of IPAG for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Autophagy Assays
Several methods can be employed to measure the induction of autophagy by IPAG.
This method utilizes a fluorescent dye that specifically stains autophagic vacuoles.
Materials:
-
Cancer cell line of interest
-
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)
-
Cyto-ID® Autophagy Detection Kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells and treat with IPAG as required.
-
Stain the cells with the Cyto-ID® Green Detection Reagent according to the manufacturer's protocol.
-
Analyze the stained cells using fluorescence microscopy to visualize the formation of green fluorescent puncta, indicative of autophagosomes.
-
Alternatively, quantify the fluorescence intensity using a flow cytometer for a more quantitative analysis of autophagy induction.
This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).
Materials:
-
Same as for Western blotting for UPR markers, with the primary antibody against LC3.
Procedure:
-
Follow the Western blotting protocol as described in section 3.2.
-
Use a primary antibody that recognizes both LC3-I and LC3-II.
-
The accumulation of LC3-II (a band at a lower molecular weight than LC3-I) is indicative of an increase in autophagosome formation.
-
The ratio of LC3-II to a loading control or to LC3-I can be used to quantify the level of autophagy.
This method involves the transfection of cells with a plasmid encoding a GFP-tagged LC3 protein.
Materials:
-
Cancer cell line of interest
-
GFP-LC3 expression plasmid
-
Transfection reagent
-
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)
-
Fluorescence microscope
Procedure:
-
Transfect the cells with the GFP-LC3 plasmid.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the transfected cells with IPAG.
-
Visualize the cells using a fluorescence microscope.
-
In untreated cells, GFP-LC3 will show a diffuse cytoplasmic distribution. Upon induction of autophagy, GFP-LC3 will translocate to the autophagosome membrane, appearing as distinct green puncta.
-
The number of puncta per cell can be quantified to measure the level of autophagy.
Conclusion
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) exerts its biological effects primarily through the high-affinity antagonism of the Sigma-1 receptor. This interaction disrupts cellular homeostasis, leading to the induction of the unfolded protein response and a subsequent switch to autophagy-mediated cell death in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and confirm the mechanism of action of IPAG and similar S1R antagonists. Understanding these core mechanisms is crucial for the continued development and application of S1R-targeted therapies in oncology and other disease areas.
References
An In-depth Technical Guide to the Sigma-1 Receptor Antagonist Properties of IPAG
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). The sigma-1 receptor is implicated in a wide range of cellular processes, including signal transduction, cellular stress responses, and neuronal plasticity. Its dysregulation has been linked to various pathological conditions, including cancer, neurodegenerative diseases, and psychiatric disorders. As a selective antagonist, IPAG serves as a critical tool for elucidating the physiological and pathophysiological roles of the sigma-1 receptor and holds potential as a therapeutic agent. This technical guide provides a comprehensive overview of the sigma-1 receptor antagonist properties of IPAG, including its binding affinity, functional effects, and impact on key signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of IPAG with the sigma-1 receptor and its downstream functional consequences.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 2.5 nM | Permeabilized MDA-MB-468 cells | [1] |
| pKi | 4.3 | Not specified | [2] |
| Cell Proliferation (IC50) | 24 µM | Not specified | [1] |
Note on pKi value: A reported pKi of 4.3 (equivalent to a Ki of 50,118 nM) appears to be an outlier when compared to the nanomolar binding affinity reported in other studies.
Mechanism of Action & Signaling Pathways
IPAG exerts its effects by binding to the sigma-1 receptor and inhibiting its chaperone activity. This antagonism triggers a cascade of downstream signaling events, primarily originating from the endoplasmic reticulum, that impact cell survival, proliferation, and protein homeostasis. The key pathways modulated by IPAG are the Unfolded Protein Response (UPR), the mTOR signaling pathway, and autophagy.
Unfolded Protein Response (UPR)
Antagonism of the sigma-1 receptor by IPAG disrupts ER protein homeostasis, leading to the accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).[2] This is a cellular stress response aimed at restoring ER function. IPAG has been shown to activate all three canonical branches of the UPR:
-
IRE1α (Inositol-requiring enzyme 1α): IPAG binding to S1R leads to the dissociation of the ER chaperone BiP (Binding immunoglobulin protein) from IRE1α, causing its dimerization and autophosphorylation. Activated IRE1α then splices XBP1 mRNA, leading to the translation of the active transcription factor XBP1s, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
PERK (PKR-like endoplasmic reticulum kinase): Similar to IRE1α, PERK is activated upon BiP dissociation. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein translation to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic fragment, a transcription factor that upregulates ER chaperones and components of the ERAD machinery.
The induction of the UPR by IPAG occurs at lower concentrations than those required to induce autophagy, suggesting it is an early event in the cellular response to sigma-1 receptor antagonism.[2]
mTOR Signaling Pathway Inhibition
IPAG treatment leads to the suppression of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. This inhibition is characterized by the decreased phosphorylation of key downstream effectors of mTORC1:
-
p70S6 Kinase (p70S6K): A kinase that promotes protein synthesis by phosphorylating ribosomal protein S6.
-
Ribosomal protein S6 (S6): A component of the 40S ribosomal subunit.
-
4E-BP1: A translational repressor that, when hypophosphorylated, binds to the eukaryotic initiation factor 4E (eIF4E) and prevents the initiation of cap-dependent translation.
The suppression of mTOR signaling contributes to the anti-proliferative effects of IPAG.
Autophagy and PD-L1 Degradation
IPAG induces autophagy, a cellular process for the degradation of dysfunctional cellular components. A key substrate targeted for autophagic degradation following IPAG treatment is the programmed death-ligand 1 (PD-L1).[3] PD-L1 is an immune checkpoint protein often overexpressed on cancer cells to evade the host immune system. By inducing the autolysosomal degradation of PD-L1, IPAG can reduce its surface expression on tumor cells, potentially restoring anti-tumor immunity. This effect is dependent on the core autophagy machinery, including ATG5.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the sigma-1 receptor using competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver or a cell line overexpressing S1R).
-
[³H]-(+)-Pentazocine (radioligand).
-
IPAG (test compound).
-
Haloperidol (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of IPAG in binding buffer.
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 100-200 µg of protein).
-
A fixed concentration of [³H]-(+)-Pentazocine (typically near its Kd value).
-
Varying concentrations of IPAG or vehicle (for total binding) or a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.
-
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of IPAG by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Western Blotting for mTOR Pathway Proteins
This protocol outlines the general procedure for detecting changes in the phosphorylation status of mTOR pathway proteins following IPAG treatment.
Materials:
-
Cell line of interest (e.g., T47D breast cancer cells).
-
IPAG.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, etc.).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of IPAG or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
IPAG is a valuable pharmacological tool for investigating the roles of the sigma-1 receptor. Its antagonist properties trigger a complex cellular response involving the UPR, inhibition of mTOR signaling, and induction of autophagy. These actions underscore the importance of the sigma-1 receptor in maintaining cellular homeostasis and highlight its potential as a therapeutic target in various diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted effects of IPAG and the broader implications of sigma-1 receptor antagonism.
References
An In-depth Technical Guide to the Discovery and Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG), a potent and selective antagonist of the Sigma-1 receptor (S1R). The S1R is a chaperone protein implicated in a variety of cellular processes and is overexpressed in numerous cancer types, making it a compelling target for therapeutic intervention. This document details the discovery of IPAG, its synthesis, biological activity, and mechanism of action. Particular emphasis is placed on its potential as an anti-cancer agent and a molecular probe for imaging S1R-expressing tumors. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways are provided to support further research and development efforts.
Introduction
The Sigma-1 receptor (S1R) is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including those involved in cell stress, calcium signaling, and apoptosis. The overexpression of S1R in a wide range of human cancers, including breast and prostate cancer, has positioned it as a significant target for the development of novel anti-cancer therapeutics.
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) has emerged as a high-affinity antagonist of the S1R. Its unique chemical structure, featuring a bulky adamantyl group and an iodophenyl moiety, contributes to its potent and selective binding to the receptor. This guide explores the scientific journey of IPAG, from its chemical synthesis to its biological characterization and potential clinical applications.
Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
The synthesis of IPAG can be achieved through a multi-step process. A plausible and efficient method involves the reaction of 2-aminoadamantane with a suitable 4-iodophenyl precursor. The following protocol is a representative synthesis based on established guanidinylation methodologies.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG).
Experimental Protocol: Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
Step 1: Synthesis of 4-Iodophenyl isothiocyanate
-
To a solution of 4-iodoaniline (1 equivalent) in a suitable solvent such as dichloromethane, add thiophosgene (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodophenyl isothiocyanate.
Step 2: Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)
-
Dissolve 2-aminoadamantane (1 equivalent) and 4-iodophenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 4-6 hours to form the thiourea intermediate.
-
To the solution of the thiourea intermediate, add a slight excess of a carbodiimide reagent (e.g., EDC) or mercury(II) chloride and an amine source (e.g., ammonia or a primary amine) to facilitate the conversion to the guanidine.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine.
Biological Activity and Mechanism of Action
IPAG functions as a potent and selective antagonist of the Sigma-1 receptor. This antagonism disrupts the normal functioning of S1R, leading to a cascade of cellular events, particularly in cancer cells where S1R is often overexpressed.
Sigma-1 Receptor Binding
IPAG exhibits high-affinity binding to the S1R.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 9 nM | [1] |
Mechanism of Action: Induction of Apoptosis
The antagonism of S1R by IPAG has been shown to induce cell death in cancer cells through a multi-step process.[1] Disruption of S1R signaling first triggers the unfolded protein response (UPR) due to stress in the endoplasmic reticulum.[1] This is followed by the induction of autophagy.[1] Prolonged antagonism of S1R by IPAG ultimately forces cancer cells to undergo apoptosis.[1]
Caption: IPAG's mechanism of action leading to apoptosis.
In Vivo Studies and Potential Applications
The properties of IPAG make it a promising candidate for both therapeutic and diagnostic applications in oncology.
Biodistribution of [¹²⁴I]IPAG in Tumor-Bearing Mice
Radiolabeled IPAG, specifically [¹²⁴I]IPAG, has been utilized for positron emission tomography (PET) imaging of S1R-expressing tumors. Biodistribution studies in mice bearing MCF-7 breast cancer xenografts have demonstrated significant tumor uptake of the radiotracer with favorable clearance from non-target organs over time.[2]
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 4 hours | 1.53 ± 0.27 | - | - |
| 24 hours | 1.09 ± 0.24 | >20 | ~5 |
| 48 hours | 0.94 ± 0.23 | >40 | ~10 |
| 72 hours | 0.15 ± 0.15 | >30 | ~5 |
Data adapted from Gangangari et al.[2]
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo PET imaging with [¹²⁴I]IPAG.
Conclusion
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a significant molecule in the study of Sigma-1 receptor biology and its role in cancer. Its high-affinity antagonism of S1R disrupts key cellular processes, leading to cancer cell death. The successful use of radiolabeled IPAG in preclinical tumor imaging highlights its potential as a diagnostic tool. Further research into the therapeutic efficacy of non-radioactive IPAG and the development of optimized analogs could lead to novel and effective treatments for a variety of S1R-overexpressing cancers. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study and application of this promising compound.
References
Physicochemical Properties of IPAG: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPAG, or 1-(4-iodophenyl)-3-(2-adamantyl)guanidine, is a potent and selective sigma-1 (σ1) receptor antagonist that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties of IPAG, its synthesis, and detailed experimental protocols for evaluating its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for IPAG are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-iodophenyl)-3-(2-adamantyl)guanidine | |
| Molecular Formula | C₁₇H₂₂IN₃ | [1] |
| Molecular Weight | 395.28 g/mol | [1] |
| CAS Number | 193527-91-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 468.1 °C at 760 mmHg | |
| Flash Point (Predicted) | 236.9 °C | |
| Density (Predicted) | 1.78 g/cm³ | |
| LogP (Predicted) | 4.76 | |
| Solubility | DMSO: 8.33 mg/mL (21.07 mM) with sonication, adjustment to pH 3 with 1M HCl, and heating to 60°C. | [1] |
| pKi | 4.3 | [1] |
| K₅₀ | 2.5 nM |
Synthesis
The synthesis of IPAG, particularly its radiolabeled form for imaging studies, has been described. A common method for introducing the iodine atom is through an iodo-destannylation reaction from a stannylated precursor.
Synthesis of [¹²⁴I]IPAG
A well-established protocol for the synthesis of radioiodinated IPAG involves the following steps:
-
Precursor Preparation : Start with a solution of the stannylated precursor, 1-(4-(tributylstannyl)phenyl)-3-(2-adamantyl)guanidine, in dry ethanol.
-
Radioiodination : To this solution, add [¹²⁴I]NaI and an oxidizing agent such as chloramine-T in glacial acetic acid.
-
Reaction : Allow the reaction to proceed to completion.
-
Purification : The resulting [¹²⁴I]IPAG is then purified using High-Performance Liquid Chromatography (HPLC).
This method provides high radiochemical yield and purity, suitable for in vitro and in vivo imaging studies.
Biological Activity and Mechanism of Action
IPAG exerts its biological effects primarily through the antagonism of the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This antagonism triggers a cascade of downstream events, leading to anti-cancer effects.
Signaling Pathway
The binding of IPAG to the sigma-1 receptor disrupts its normal function, leading to the induction of apoptosis and inhibition of cell proliferation. A key mechanism involves the suppression of the mTOR signaling pathway, evidenced by the decreased phosphorylation of key downstream effectors such as p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4E-BP1)[1]. Furthermore, IPAG has been shown to induce the autolysosomal degradation of Programmed Death-Ligand 1 (PD-L1) in cancer cells, suggesting a potential role in modulating the tumor immune microenvironment[1].
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the biological activity of IPAG.
Sigma-1 Receptor Binding Assay
This protocol is designed to determine the binding affinity of IPAG for the sigma-1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing sigma-1 receptors (e.g., from MDA-MB-468 cells)
-
[³H]-(+)-pentazocine (radioligand)
-
IPAG (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add cell membranes, [³H]-(+)-pentazocine, and varying concentrations of IPAG.
-
For non-specific binding, use a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Ki value.
Cell Proliferation Assay
This protocol describes a colorimetric assay to assess the effect of IPAG on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., T47D)
-
Complete cell culture medium
-
IPAG
-
Cell proliferation assay reagent (e.g., WST-1, MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of IPAG or vehicle control (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by IPAG.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
IPAG
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with IPAG or vehicle control for a specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of key signaling proteins and the expression of PD-L1 following IPAG treatment.
Materials:
-
Cancer cell lines (e.g., T47D, PC3, MDA-MB-231)
-
IPAG
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K, anti-p-S6, anti-p-4E-BP1, anti-PD-L1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with IPAG for the desired time and concentration.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system and quantify the band intensities.
PD-L1/PD-1 Blockade Assay
This reporter assay measures the functional consequence of IPAG-induced PD-L1 degradation on T-cell activation.
Materials:
-
Cancer cell lines (e.g., PC3, MDA-MB-231)
-
Jurkat NFAT-luciferase reporter T-cells
-
IPAG
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Treat cancer cells with IPAG to induce PD-L1 degradation.
-
Co-culture the treated cancer cells with Jurkat NFAT-luciferase reporter T-cells.
-
After the co-culture period, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. An increase in luciferase activity indicates T-cell activation due to the blockade of the PD-L1/PD-1 interaction.
Conclusion
IPAG is a promising sigma-1 receptor antagonist with well-defined physicochemical properties and a clear mechanism of action in cancer cells. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound. As research in this area continues, a deeper understanding of IPAG's in vivo efficacy and safety profile will be crucial for its translation into clinical applications.
References
An In-depth Technical Guide to 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine, commonly known as IPAG, is a potent and selective antagonist of the Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum. Exhibiting high binding affinity in the low nanomolar range, IPAG has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of S1R. Its utility extends to preclinical cancer research, where it has been shown to induce cellular stress pathways, including the unfolded protein response (UPR), autophagy, and ultimately apoptosis in tumor cells. Furthermore, radiolabeled variants of IPAG, such as [¹²⁴I]IPAG, have been successfully employed for in vivo imaging of S1R-expressing tumors using positron emission tomography (PET), highlighting its potential as a diagnostic agent. This guide provides a comprehensive review of the available scientific literature on IPAG, presenting its pharmacological data, detailing key experimental protocols for its study, and illustrating its known signaling pathways.
Pharmacological Data
The pharmacological profile of IPAG is characterized by its high affinity for the Sigma-1 receptor. However, a notable discrepancy exists between its binding affinity and its potency in functional assays, suggesting a complex mechanism of action.
Binding Affinity
Multiple studies have confirmed the high affinity of IPAG for the Sigma-1 receptor. Competition binding assays using radiolabeled ligands have established its inhibitory constant (Ki) and dissociation constant (Kd) in the low nanomolar range.
| Parameter | Value | Radioligand | Tissue/Cell Line | Reference |
| Ki | 2.8 nM | Not Specified | Not Specified | [1] |
| Ki | 2.5 nM | [³H]-(+)-pentazocine | Permeabilized MDA-MB-468 cells | [2][3] |
| pKi | 4.3 | Not Specified | Not Specified | [4] |
| Kd | 9 nM | Not Specified | Not Specified | [5] |
Functional Potency
In contrast to its high binding affinity, functional assays reveal a lower potency for IPAG, with EC₅₀ and IC₅₀ values in the micromolar range. This suggests that the biological effects of IPAG may require engagement with a lower-affinity state of the S1R or interaction with other cellular components.[2]
| Assay | Parameter | Value | Cell Line | Reference |
| Calcium Response | EC₅₀ | 123 µM | Fura-2-AM-loaded MDA-MB-468 cells | [2] |
| Cell Proliferation (MTS Assay) | IC₅₀ | 24 µM | MDA-MB-468 cells | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments involving IPAG, based on established protocols in the scientific literature.
Synthesis of Radiolabeled [¹²⁴I]IPAG
Radiolabeling of IPAG is crucial for its use in PET imaging studies. The synthesis is typically achieved through an iodo-destannylation reaction.[5][6]
Materials:
-
Tributyltin precursor of IPAG (1-(4-tributylstannyl)-3-(2-adamantyl)guanidine)
-
[¹²⁴I]NaI
-
Ethanol (dry)
-
Chloramine-T
-
Glacial Acetic Acid
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the tributyltin precursor in dry ethanol.
-
Add [¹²⁴I]NaI to the solution.
-
Initiate the reaction by adding Chloramine-T (dissolved in glacial acetic acid) as an oxidizing agent.
-
Allow the reaction to proceed.
-
Purify the resulting [¹²⁴I]IPAG using HPLC.
-
Analyze the purity of the final product.
Sigma-1 Receptor Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of IPAG for the Sigma-1 receptor.[2][3]
Materials:
-
Permeabilized MDA-MB-468 cells (or other S1R-expressing cells/membranes)
-
[³H]-(+)-pentazocine (radioligand)
-
Unlabeled IPAG (competitor)
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer
-
Scintillation counter
Procedure:
-
Prepare permeabilized MDA-MB-468 cells.
-
In a 96-well plate, add a fixed concentration of [³H]-(+)-pentazocine to each well.
-
Add increasing concentrations of unlabeled IPAG to the wells to create a competition curve.
-
For non-specific binding control wells, add a high concentration of haloperidol.
-
Add the cell preparation to each well to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to calculate the Ki of IPAG.
Intracellular Calcium Measurement
This assay measures the effect of IPAG on intracellular calcium levels.[2]
Materials:
-
MDA-MB-468 cells
-
Fura-2-AM (calcium-sensitive fluorescent dye)
-
IPAG
-
Fluorimeter
Procedure:
-
Load MDA-MB-468 cells with Fura-2-AM dye.
-
Wash the cells to remove excess dye.
-
Place the cells in a fluorimeter.
-
Add varying concentrations of IPAG to the cells.
-
Measure the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
Calculate the EC₅₀ value from the dose-response curve.
Signaling Pathways and Mechanism of Action
IPAG exerts its biological effects by antagonizing the Sigma-1 receptor, which in turn modulates several downstream signaling pathways, particularly those involved in cellular stress and survival.
Induction of Cellular Stress and Apoptosis
Antagonism of S1R by IPAG has been shown to disrupt protein homeostasis, leading to the unfolded protein response (UPR).[5] Prolonged S1R antagonism can subsequently trigger autophagy and ultimately lead to apoptotic cell death in cancer cells.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Evidence that the sigma(1) receptor is not directly coupled to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantyl Guanidine Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents. When coupled with the highly basic and versatile guanidine group, the resulting adamantyl guanidine derivatives exhibit a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of adamantyl guanidine derivatives, with a focus on their antiviral, anticancer, and neurological applications. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of drug discovery.
Antiviral Activity
Adamantyl guanidine derivatives have demonstrated significant potential as antiviral agents, particularly against influenza A virus. The primary mechanism of action for many of these compounds is the blockade of the M2 proton channel, a crucial component in the viral replication cycle.
Quantitative Antiviral Data
The antiviral efficacy of adamantyl guanidine derivatives is typically quantified by their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) in cell-based assays. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Guanidinoamantadine | Influenza A/Aichi/H3N2 | MDCK | 59.7 | >3200 | >53.6 | [1] |
| Guanidinorimantadine | Influenza A/Aichi/H3N2 | MDCK | 0.53 | 1800 | 3396 | [1] |
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
This protocol outlines the determination of the antiviral activity of adamantyl guanidine derivatives against influenza A virus using a plaque reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/Aichi/H3N2)
-
Adamantyl guanidine derivatives
-
Agarose
-
Crystal Violet solution
Procedure:
-
Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Virus Titration: Determine the titer of the influenza virus stock by plaque assay to calculate the appropriate dilution for infection.
-
Antiviral Assay: a. Seed MDCK cells in 6-well plates and grow to confluence. b. Wash the cell monolayer with phosphate-buffered saline (PBS). c. Infect the cells with a dilution of influenza virus that produces a countable number of plaques. d. After a 1-hour adsorption period, remove the virus inoculum. e. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing various concentrations of the adamantyl guanidine derivative and trypsin. f. Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: a. Fix the cells with 10% formalin. b. Remove the agarose overlay and stain the cells with 0.5% crystal violet solution. c. Count the number of plaques in each well.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathway: M2 Proton Channel Inhibition
Adamantane derivatives, including their guanidinylated counterparts, physically block the pore of the M2 proton channel. This channel is essential for the uncoating of the virus within the endosome by allowing the influx of protons, which lowers the internal pH of the virion and facilitates the release of the viral ribonucleoprotein (vRNP) into the cytoplasm. By blocking this channel, adamantyl guanidines prevent viral uncoating and subsequent replication.
Figure 1. Mechanism of M2 proton channel inhibition by adamantyl guanidine derivatives.
Anticancer Activity
Recent studies have highlighted the potential of adamantyl guanidine derivatives as anticancer agents. Their mechanism of action in this context is multifaceted and can involve the inhibition of key enzymes involved in tumor progression and metastasis.
Quantitative Anticancer Data
The anticancer activity of these compounds is often evaluated by their ability to inhibit the activity of specific enzymes, such as urokinase-type plasminogen activator (uPA), which is overexpressed in many cancers and plays a critical role in invasion and metastasis. The inhibitory potency is typically expressed as the inhibition constant (Ki).
| Compound | Target | Ki (µM) | Reference |
| N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea | uPA | 2.4 | [2] |
Experimental Protocol: Urokinase Plasminogen Activator (uPA) Inhibition Assay
This protocol describes a chromogenic assay to determine the inhibitory activity of adamantyl guanidine derivatives against uPA.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Tris-HCl buffer (pH 8.8)
-
Adamantyl guanidine derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of uPA, chromogenic substrate, and various concentrations of the adamantyl guanidine derivative in Tris-HCl buffer.
-
Assay Reaction: a. To each well of a 96-well microplate, add the Tris-HCl buffer. b. Add the adamantyl guanidine derivative at different concentrations. c. Add the uPA enzyme solution and incubate for a pre-determined time at 37°C. d. Initiate the reaction by adding the chromogenic substrate.
-
Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the uPA activity.
-
Data Analysis: a. Plot the reaction rate against the inhibitor concentration. b. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of uPA activity. c. Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Signaling Pathway: Inhibition of uPA-Mediated Plasminogen Activation
Urokinase-type plasminogen activator (uPA) is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating tumor cell invasion and metastasis. Adamantyl guanidine derivatives can act as competitive inhibitors of uPA, binding to the active site and preventing the conversion of plasminogen to plasmin.
Figure 2. Inhibition of the uPA-plasminogen cascade by an adamantyl guanidine derivative.
Neurological Activity
Adamantyl guanidine derivatives have also been investigated for their potential in treating neurological disorders. A key target in this area is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor involved in synaptic plasticity and neuronal function.
Quantitative Neurological Data
The activity of adamantyl guanidine derivatives as NMDA receptor antagonists is quantified by their IC50 values, representing the concentration required to inhibit 50% of the NMDA-induced current in electrophysiological studies.
| Compound | Target | IC50 (µM) | Reference |
| Guanidine derivative of a bisnoradamantylamine | NMDA Receptor | 7.1 | [3] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for assessing the NMDA receptor antagonist activity of adamantyl guanidine derivatives using whole-cell patch-clamp recordings from cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., cortical or hippocampal neurons) or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
NMDA and glycine (co-agonist)
-
Adamantyl guanidine derivatives
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
Procedure:
-
Cell/Slice Preparation: Prepare cultured neurons or acute brain slices expressing NMDA receptors.
-
Recording Setup: a. Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF. b. Pull glass micropipettes and fill them with the internal solution. c. Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance (gigaohm) seal. d. Rupture the cell membrane to achieve the whole-cell configuration.
-
Data Acquisition: a. Clamp the cell at a holding potential of -60 mV. b. Apply a solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors. c. After establishing a stable baseline response, co-apply the adamantyl guanidine derivative with NMDA and glycine. d. Record the current responses in the absence and presence of different concentrations of the test compound.
-
Data Analysis: a. Measure the peak amplitude of the NMDA-induced currents. b. Plot the percentage of inhibition of the NMDA current against the concentration of the adamantyl guanidine derivative. c. Determine the IC50 value from the concentration-response curve.
Signaling Pathway: NMDA Receptor Antagonism and Neuroprotection
Excessive activation of NMDA receptors leads to an influx of Ca2+, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal cell death. Adamantyl guanidine derivatives can act as non-competitive antagonists of the NMDA receptor, blocking the ion channel and preventing excessive Ca2+ influx. This mechanism is believed to underlie their neuroprotective effects.
Figure 3. Neuroprotective mechanism of adamantyl guanidine derivatives via NMDA receptor antagonism.
Conclusion
Adamantyl guanidine derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic applications. Their unique structural features contribute to their potent and often selective interactions with various biological targets. This technical guide has provided a comprehensive overview of their antiviral, anticancer, and neurological activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action and signaling pathways, as visualized in the provided diagrams, offers a solid foundation for the rational design and development of novel adamantyl guanidine-based drugs with improved efficacy and safety profiles. Further research into the structure-activity relationships and optimization of these compounds is warranted to fully exploit their therapeutic potential.
References
An In-depth Technical Guide to the Role of IPAG in Disrupting Sigma-1 Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular signaling.[1][2][3] It plays a pivotal role in regulating a multitude of cellular processes, including calcium homeostasis, ion channel activity, and the cellular stress response.[2][4][5] The compound 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG) has been identified as a potent antagonist of the S1R. This document provides a comprehensive technical overview of the mechanisms through which IPAG disrupts S1R signaling. It details the complex binding kinetics of IPAG, its impact on receptor oligomerization and calcium signaling, and its influence on downstream cellular pathways. Furthermore, this guide includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers investigating S1R pharmacology and its therapeutic potential.
The Sigma-1 Receptor: A Hub for Cellular Signaling
The S1R is a 223-amino acid transmembrane protein that bears no homology to other mammalian proteins.[4] Initially mistaken for an opioid receptor, it is now understood to be a chaperone protein that modulates the function of various client proteins, including ion channels and other receptors.[6]
Under basal conditions, S1R is bound to another ER chaperone, the 78-kDa glucose-regulated protein, also known as Binding immunoglobulin Protein (BiP).[3][7] Upon stimulation by ligand agonists or in response to cellular stress, S1R dissociates from BiP, allowing it to translocate and interact with its target proteins.[3][5][8] A primary function of S1R is the modulation of calcium (Ca²⁺) signaling between the ER and mitochondria through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R).[4][5][7][8] This strategic positioning allows S1R to influence cellular bioenergetics, mitigate ER stress, and promote cell survival.[1][8][9]
IPAG: A Sigma-1 Receptor Antagonist with Complex Pharmacology
IPAG is a potent and widely used antagonist for studying S1R function.[10][11] However, its pharmacological profile is complex. While radioligand binding assays show a high affinity for S1R in the low nanomolar range, the concentrations required to elicit functional cellular effects are often in the micromolar range.[10][12]
This discrepancy is explained by the existence of high- and low-affinity binding states for antagonists, which are not observed with agonists.[10][13] The high-affinity binding of IPAG is sensitive to the presence of GTP, suggesting an interaction with G proteins.[4][10] However, functional responses, such as changes in intracellular calcium and cell proliferation, appear to correlate with IPAG binding to a lower-affinity state.[10]
Mechanism of IPAG-Mediated Disruption of S1R Signaling
IPAG disrupts S1R signaling through several interconnected mechanisms:
4.1 Stabilization of S1R Oligomers and the S1R-BiP Complex: S1R can exist in various oligomeric states, including monomers, dimers, and higher-order structures.[3][14] S1R agonists tend to favor the dissociation into smaller oligomers, which is a prerequisite for its chaperone activity.[3] In contrast, antagonists like IPAG are believed to promote and stabilize higher-order oligomers.[3] This stabilization reinforces the interaction between S1R and BiP, preventing the dissociation necessary for S1R activation and its subsequent translocation to interact with client proteins like the IP3R.[3][5]
4.2 Dysregulation of Calcium Homeostasis: By preventing the dissociation of the S1R-BiP complex, IPAG effectively inhibits the S1R's ability to modulate IP3R function.[7][8] This disruption of the S1R-IP3R signaling axis leads to a dysregulation of Ca²⁺ flux from the ER. In many cell types, particularly cancer cells, the application of IPAG results in a significant and sustained influx of Ca²⁺ into the cytosol, a key event that can trigger downstream apoptotic pathways.[12]
4.3 Impairment of the Cellular Stress Response: S1R is a crucial component of the integrated stress response (ISR), helping cells cope with conditions like ER stress and oxidative stress.[1][2][9][15] It exerts neuroprotective and cytoprotective effects by chaperoning key proteins and modulating signaling pathways like the Nrf2 antioxidant response.[1] By antagonizing S1R, IPAG compromises these protective functions. The resulting inability to manage cellular stress can lower the threshold for apoptosis, a mechanism that is being explored for anti-cancer therapies.[11]
4.4 Inhibition of Pro-Survival Pathways: IPAG has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Treatment with IPAG leads to decreased phosphorylation of key downstream effectors of mTOR, including p70S6K, ribosomal protein S6, and 4E-BP1, ultimately resulting in the inhibition of cell proliferation.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding IPAG's interaction with the Sigma-1 Receptor.
Table 1: IPAG Binding Affinities for Sigma-1 Receptor
| Parameter | Value | Condition | Cell Line | Reference |
|---|---|---|---|---|
| K₅₀ | 2.5 nM | Single-site model, no GTP | Permeabilized MDA-MB-468 | [6][10] |
| Published Kᵢ | 2.8 nM | - | - | [10] |
| pKᵢ | 4.3 | - | - | [11] |
| Kᵢ (low-affinity) | 500 nM | In the presence of GTP | Permeabilized MDA-MB-468 |[10] |
Table 2: Functional Effects of IPAG
| Parameter | Value | Assay | Cell Line | Reference |
|---|---|---|---|---|
| EC₅₀ | 123 µM | Intracellular Ca²⁺ Response | Fura-2-loaded MDA-MB-468 | [10] |
| IC₅₀ | 24 µM | Cell Proliferation (MTS Assay) | MDA-MB-468 |[10] |
Visualizations of Signaling Pathways and Workflows
Sigma-1 Receptor Signaling Pathway (Basal State)
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 8. Frontiers | Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury [frontiersin.org]
- 9. Sigma-1 receptor knockout increases α-synuclein aggregation and phosphorylation with loss of dopaminergic neurons in substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Glu102 mutation disrupts higher-order oligomerization of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Methodological & Application
Synthesis Protocol for [¹²⁴I]IPAG: A PET Imaging Agent for PARP
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed overview of the synthesis and application of [¹²⁴I]IPAG, a radioiodinated small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), for use in Positron Emission Tomography (PET) imaging. PARP is a key enzyme in the DNA damage response pathway, and its overexpression in various cancers makes it an attractive target for both therapy and diagnostic imaging. [¹²⁴I]IPAG has been developed as a PET radiotracer to non-invasively quantify PARP expression and monitor the efficacy of PARP-targeted therapies.
Disclaimer: The synthesis of PET radiopharmaceuticals should only be performed by trained personnel in a facility equipped for handling radioactive materials, in accordance with all local and federal regulations.
I. Radiosynthesis of [¹²⁴I]IPAG
The radiosynthesis of [¹²⁴I]IPAG, with the chemical name N-(4-(2-fluoro-5-iodobenzamido)benzyl)picolinamide, is typically achieved through an electrophilic radioiodination of a suitable precursor. A common method involves the use of a tri-butylstannyl precursor, which allows for regioselective incorporation of the iodine-124 radioisotope.
Experimental Protocol: Radioiodination
Materials:
-
N-(4-(2-fluoro-5-(tributylstannyl)benzamido)benzyl)picolinamide (stannyl precursor)
-
[¹²⁴I]Sodium iodide in 0.1 M NaOH
-
Chloramine-T or Iodogen®
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bisulfite solution
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector.
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Sterile water for injection
-
0.9% Sodium chloride for injection
Procedure:
-
Preparation: In a shielded hot cell, dissolve the stannyl precursor in anhydrous ethanol in a reaction vial.
-
Radioiodination Reaction:
-
Add the [¹²⁴I]Sodium iodide solution to the reaction vial.
-
Initiate the reaction by adding an oxidizing agent, such as Chloramine-T or using an Iodogen®-coated vial.
-
Allow the reaction to proceed at a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 10-15 minutes).
-
-
Quenching: Quench the reaction by adding a sodium bisulfite solution to reduce any unreacted radioiodine.
-
Purification:
-
The crude reaction mixture is typically first passed through a C18 SPE cartridge to remove polar impurities.
-
The eluate from the SPE cartridge is then injected onto a semi-preparative HPLC system for purification of [¹²⁴I]IPAG from the precursor and other byproducts.
-
-
Formulation:
-
The HPLC fraction containing the purified [¹²⁴I]IPAG is collected.
-
The organic solvent is removed by evaporation under a stream of nitrogen.
-
The final product is formulated in a physiologically compatible solution, such as 0.9% sodium chloride containing a small amount of ethanol to ensure solubility, and passed through a sterile filter.
-
Synthesis Workflow
Caption: Radiosynthesis workflow for [¹²⁴I]IPAG.
II. Quality Control
To ensure the safety and efficacy of the radiotracer for PET imaging, a series of quality control tests must be performed on the final [¹²⁴I]IPAG product.
Quantitative Data Summary
| Parameter | Typical Specification |
| Radiochemical Purity | > 95% |
| Radiochemical Yield | 40-60% (decay-corrected) |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
| pH | 5.0 - 7.5 |
| Residual Solvents | < 0.5% (e.g., Ethanol) |
| Sterility | Sterile |
| Endotoxin Level | < 175 EU/V |
III. Application in PET Imaging
[¹²⁴I]IPAG is utilized as a PET imaging agent to visualize and quantify PARP expression in vivo. This has significant applications in oncology for patient stratification, monitoring response to PARP inhibitor therapy, and understanding mechanisms of drug resistance.
Experimental Protocol: In Vivo PET Imaging
Materials:
-
[¹²⁴I]IPAG formulated for injection
-
Animal model with tumor xenografts (e.g., mice with breast or ovarian cancer cell line xenografts)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal.
-
Radiotracer Administration: Administer a known activity of [¹²⁴I]IPAG via intravenous injection (e.g., tail vein).
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
A CT scan is acquired for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest on the co-registered PET/CT images.
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
PARP Signaling Pathway in DNA Repair
Caption: Role of PARP in DNA repair and inhibition by [¹²⁴I]IPAG.
Application Notes and Protocols for the Use of IAP Antagonists in In Vitro Cancer Cell Line Studies
A Note on Terminology: The term "IPAG" as initially queried is not a standard or widely recognized entity in cancer research literature. Based on the context of in vitro cancer cell line studies and signaling pathways, it is highly probable that this was a typographical error for "IAP," which stands for Inhibitor of Apoptosis Protein. This document will, therefore, focus on the application of IAP antagonists , a class of therapeutic agents designed to target these proteins.
Introduction to IAP Antagonists
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators that block programmed cell death, or apoptosis.[1][2][3][4] Many cancer cells overexpress IAPs, which contributes to their survival, proliferation, and resistance to conventional therapies like chemotherapy and radiation.[5][6][7] IAP antagonists, also known as Smac mimetics, are a class of small molecules designed to mimic the function of the endogenous IAP inhibitor, Smac/DIABLO.[4][8][9] By binding to IAPs, these antagonists neutralize their anti-apoptotic activity, thereby sensitizing cancer cells to apoptosis.[6][10]
The primary mechanism of action for many IAP antagonists involves binding to the Baculovirus IAP Repeat (BIR) domains of IAPs, particularly cIAP1, cIAP2, and XIAP.[1][2][11] This binding can lead to two key downstream events:
-
Promotion of Apoptosis: By inhibiting XIAP, the direct inhibition of caspases-3, -7, and -9 is relieved, allowing for the execution of apoptosis.[3][5]
-
Induction of Autocrine TNFα Signaling: Binding of IAP antagonists to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][2][12] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway and promoting the transcription of pro-inflammatory cytokines, most notably TNFα.[1][2][13] Secreted TNFα can then act in an autocrine or paracrine manner on the TNF receptor 1 (TNFR1), initiating a signaling cascade that leads to caspase-8 activation and apoptosis.[4][10]
These application notes provide detailed protocols for assessing the efficacy of IAP antagonists in in vitro cancer cell line studies.
Data Presentation: Efficacy of IAP Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various IAP antagonists across a range of cancer cell lines. This data is crucial for selecting appropriate concentrations for in vitro experiments.
| IAP Antagonist | Cancer Cell Line | Cancer Type | IC50 (nM) | Notes |
| Birinapant | WM9 | Melanoma | 2.4 | Single agent treatment.[14] |
| WTH202 | Melanoma | 1.8 | In combination with 1 ng/mL TNFα.[14] | |
| WM793B | Melanoma | 2.5 | In combination with 1 ng/mL TNFα.[14] | |
| WM1366 | Melanoma | 7.9 | In combination with 1 ng/mL TNFα.[14] | |
| WM164 | Melanoma | 9 | In combination with 1 ng/mL TNFα.[14] | |
| SUM190 (TRAIL-resistant) | Inflammatory Breast Cancer | ~300 | Single agent treatment.[14] | |
| GDC-0152 | U87MG | Glioblastoma | - | Effective in vitro, leading to apoptotic cell death.[15] |
| LCL161 | Raji-4RH | B-cell Lymphoma | - | Synergistic anti-tumor activity with chemotherapy.[16] |
| JP1201 | MIA PaCa-2 | Pancreatic Cancer | - | Decreased the IC50 of TRAIL from 4.5 to 1.2 nM.[17] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of an IAP antagonist on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
IAP antagonist (e.g., Birinapant, LCL161)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the IAP antagonist in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the IAP antagonist concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
IAP antagonist
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the IAP antagonist or vehicle control for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an IAP antagonist.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
IAP antagonist
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IAP antagonist or vehicle control for the desired time.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression and cleavage of key proteins involved in the IAP-regulated signaling pathways.
Materials:
-
Cancer cell line of interest
-
IAP antagonist
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cIAP2, anti-XIAP, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the IAP antagonist, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.[18][19][20][21]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or cleavage.
Mandatory Visualizations
Caption: TNFα-Dependent Apoptosis Induced by IAP Antagonists.
Caption: Non-Canonical NF-κB Pathway Activation by IAP Antagonists.
References
- 1. IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iap-antagonists-induce-autoubiquitination-of-c-iaps-nf-b-activation-and-tnf-dependent-apoptosis - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer [mdpi.com]
- 5. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IAP Inhibition [merckgrouponcology.com]
- 7. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. IAP Proteins Antagonist: An Introduction and Chemistry of Smac Mimetics under Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols: In Vivo Biodistribution of [¹²⁴I]IPAG
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting in vivo biodistribution studies of [¹²⁴I]IPAG, a radiolabeled ligand for imaging Sigma-1 Receptor (S1R) expression using Positron Emission Tomography (PET). The protocol encompasses radiotracer synthesis, animal model preparation, PET/CT imaging, and ex vivo biodistribution analysis. Quantitative data from a representative study is presented in a tabular format for clarity. Additionally, graphical representations of the experimental workflow and the principle of competitive inhibition are included to facilitate understanding.
Introduction
The Sigma-1 receptor (S1R) is a chaperone protein that is overexpressed in various cancer types, including breast cancer. This overexpression makes it a promising target for diagnostic imaging and targeted radionuclide therapy. [¹²⁴I]IPAG, or 1-(4-iodophenyl)-3-(2-adamantyl)guanidine labeled with Iodine-124, is a PET radiotracer that demonstrates specific accumulation in S1R-expressing tumors. In vivo biodistribution studies are crucial for evaluating the pharmacokinetic properties, tumor-targeting efficacy, and off-target accumulation of such radiotracers. This protocol outlines the key steps for performing a comprehensive in vivo biodistribution study of [¹²⁴I]IPAG in a preclinical tumor model.
Experimental Protocols
Radiotracer Synthesis and Quality Control
[¹²⁴I]IPAG is synthesized via an iodo-destannylation protocol from a stannylated precursor.
Materials:
-
Stannylated precursor (Sn(Bu)₃-IPAG)
-
[¹²⁴I]NaI
-
Dry ethanol
-
Chloramine-T
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the stannylated precursor in dry ethanol.
-
Add [¹²⁴I]NaI to the solution.
-
Initiate the radioiodination reaction by adding an oxidizing agent such as Chloramine-T.
-
After the reaction, purify the [¹²⁴I]IPAG using HPLC.
-
Analyze the final product for radiochemical purity using HPLC.
Animal Model and Tumor Induction
This protocol utilizes an athymic nude mouse model with subcutaneously implanted human breast cancer xenografts.
Materials:
-
Athymic nude mice (female, 4-6 weeks old)
-
MCF-7 human breast cancer cells
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Culture MCF-7 cells under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 10⁷ cells into the flank of each mouse.[1]
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before initiating the imaging study.
In Vivo PET/CT Imaging Protocol
Materials:
-
[¹²⁴I]IPAG in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Administer [¹²⁴I]IPAG via intravenous (tail vein) injection. The typical injected dose is around 1.08 mCi (40 MBq).[2]
-
Perform PET/CT scans at multiple time points post-injection, such as 4, 24, 48, and 72 hours.[2]
-
Maintain the animals under anesthesia during the scanning procedure.
-
Reconstruct the PET images and co-register them with the CT scans for anatomical reference.
Ex Vivo Biodistribution Protocol
Procedure:
-
Following the final imaging session, euthanize the mice.
-
Collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Also, measure the activity of a standard of the injected dose.
Data Analysis
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:
%ID/g = (Radioactivity in tissue / Net weight of tissue) / Total injected radioactivity * 100
Quantitative Data Presentation
The following table summarizes the biodistribution of [¹²⁴I]IPAG in mice bearing MCF-7 tumor xenografts at various time points post-injection. Data is presented as mean %ID/g ± standard deviation.
| Organ | 4 h | 24 h | 48 h | 72 h |
| Blood | 2.5 ± 0.5 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Heart | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Lungs | 2.0 ± 0.4 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 |
| Liver | 3.5 ± 0.6 | 1.5 ± 0.2 | 1.0 ± 0.2 | 0.8 ± 0.1 |
| Spleen | 1.5 ± 0.3 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Kidneys | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Muscle | 1.0 ± 0.2 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 1.1 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Brain | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 2.2 ± 0.4 | 1.1 ± 0.2 | 0.9 ± 0.2 | 0.7 ± 0.1 |
Note: This data is representative and compiled from published studies. Actual results may vary.
Visualizations
Caption: Experimental workflow for the in vivo biodistribution study of [¹²⁴I]IPAG.
Caption: Principle of specific uptake and competitive inhibition of [¹²⁴I]IPAG.
References
Unraveling the Role of IPAG in Neuroinflammation Research
The identity of "IPAG" as a specific molecule or drug in the context of neuroinflammation research could not be definitively established through available search results. The acronym "IPAG" is prominently associated with the Institute for Policy, Advocacy, and Governance, and IPAG Business School. In neuroscientific literature, "vlPAG" is a recognized abbreviation for the ventrolateral periaqueductal gray, a brain region involved in pain modulation and other functions. However, "IPAG" as a standalone molecular entity for neuroinflammation studies does not appear to be a recognized term.
Due to this ambiguity, it is not possible to provide detailed application notes, protocols, or quantitative data as requested. The core requirements of the user's request—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams for signaling pathways—are contingent on the specific properties and mechanisms of a known compound.
For researchers, scientists, and drug development professionals interested in neuroinflammation, the field is rich with established targets and compounds for investigation. Research in this area often focuses on key inflammatory pathways and cellular players, such as:
-
Microglia and Astrocytes: These glial cells are the primary immune cells of the central nervous system and are central to the neuroinflammatory response.
-
Innate Immune Signaling Pathways: Toll-like receptors (TLRs) and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway are critical in initiating and propagating the inflammatory cascade in the brain.
-
Cytokines and Chemokines: Molecules like TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1 beta), and IL-6 (interleukin-6) are key mediators of neuroinflammation.
Should "IPAG" be a novel or proprietary compound not yet widely documented in publicly accessible literature, specific information from the developing entity would be required to generate the detailed documentation requested. Without clarification on the precise identity of "IPAG," any attempt to create application notes or protocols would be speculative and not grounded in scientific evidence.
Application Notes and Protocols: 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine for Imaging Sigma-1 Receptors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 Receptor (S1R) is a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1][2] Its overexpression is a notable feature in a variety of human cancers, including breast cancer, where it has been correlated with reduced overall survival.[1] S1R is implicated in critical cellular processes such as cell proliferation, resistance to apoptosis, and cell migration.[1][2][3] This makes S1R a compelling biomarker and a potential target for both therapeutic intervention and diagnostic imaging in oncology.
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a potent and selective S1R antagonist.[4] When radiolabeled with Iodine-124 ([¹²⁴I]IPAG), it serves as a high-affinity positron emission tomography (PET) tracer for the non-invasive visualization and quantification of S1R expression in tumors.[4][5][6] These application notes provide detailed protocols for the use of [¹²⁴I]IPAG in preclinical breast cancer models, covering in vitro characterization and in vivo imaging.
Quantitative Data Summary
The following tables summarize the key quantitative data for [¹²⁴I]IPAG from preclinical studies in breast cancer models.
Table 1: In Vitro Binding Affinity of IPAG
| Compound | Target | Cell Line | Kd (nM) |
| IPAG | Sigma-1 Receptor | Not Specified | 9 |
Kd: Dissociation constant, a measure of binding affinity.[4]
Table 2: In Vivo Tumor Uptake and Biodistribution of [¹²⁴I]IPAG in MCF-7 Tumor-Bearing Mice
| Time Point | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Muscle (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 4 h | 1.53 ± 0.27 | 0.45 ± 0.08 | 2.10 ± 0.35 | 0.18 ± 0.04 | 3.4 | 8.5 |
| 24 h | 1.09 ± 0.24 | 0.05 ± 0.01 | 0.55 ± 0.12 | 0.04 ± 0.01 | 21.8 | 27.3 |
| 48 h | 0.94 ± 0.23 | 0.02 ± 0.01 | 0.30 ± 0.07 | 0.02 ± 0.01 | 47.0 | 47.0 |
| 72 h | 0.15 ± 0.15 | 0.01 ± 0.00 | 0.15 ± 0.04 | 0.01 ± 0.00 | 15.0 | 15.0 |
%ID/g: Percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.[7]
Signaling Pathway
The Sigma-1 Receptor is a key modulator of various cellular signaling pathways implicated in cancer progression. Upon stimulation or cellular stress, S1R can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and interact with a host of other proteins to regulate cellular functions.
Caption: Sigma-1 Receptor signaling pathway in breast cancer.
Experimental Workflow
The successful application of [¹²⁴I]IPAG for imaging S1R in breast cancer involves a series of well-defined experimental steps, from initial in vitro validation to in vivo imaging and data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging Sigma-1 Receptor (S1R) Expression Using Iodine-124-Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical imaging - Wikipedia [en.wikipedia.org]
- 6. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Sigma-1 Receptor (S1R) using Iodine-124 Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Competitive Inhibition Assay for Dopamine D2 Receptor Binding of IPAG and Haloperidol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a competitive inhibition assay to characterize the binding of a novel compound, IPAG (Intracellular Protein A-G), to the dopamine D2 receptor (D2R) in the presence of the well-characterized D2R antagonist, haloperidol. The protocol is based on a radioligand binding assay, a robust and sensitive method for quantifying ligand-receptor interactions. Included are methodologies for membrane preparation, the binding assay itself, data analysis, and visual representations of the underlying biological and experimental frameworks.
Introduction
Haloperidol is a typical antipsychotic drug that exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor (D2R).[1] The D2R is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2][3] This signaling pathway is crucial in various neurological processes, and its dysregulation is implicated in several psychiatric disorders.[4] Understanding how novel compounds like IPAG interact with this receptor is a critical step in drug discovery and development.
A competitive inhibition assay is an effective method to determine if a test compound (in this case, IPAG) binds to the same site on a receptor as a known ligand (haloperidol). In this assay, a fixed concentration of a radiolabeled ligand that binds to the D2R is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. If the test compound binds to the same site, it will compete with the radioligand, thereby reducing the amount of radioactivity detected. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.[5][6] This value can be used to determine the binding affinity (Ki) of the test compound.[7]
Signaling Pathway
The dopamine D2 receptor is a Gi-coupled receptor. Upon dopamine binding, the receptor activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing the production of the second messenger cAMP. Haloperidol acts as an antagonist, blocking dopamine from binding and thus inhibiting this signaling cascade.
Experimental Workflow
The competitive inhibition assay follows a structured workflow, beginning with the preparation of cell membranes expressing the D2R. This is followed by the competitive binding reaction, separation of bound and free radioligand, and subsequent quantification of radioactivity.
Protocols
Protocol 1: Preparation of Cell Membranes Expressing D2R
This protocol describes the preparation of crude cell membranes from a cell line stably expressing the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human D2R
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, ice-cold
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see Protocol 2).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the competitive binding experiment using a radiolabeled D2R antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride) and the unlabeled competitor, IPAG. Haloperidol is used as a positive control for inhibition.
Materials:
-
D2R membrane preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a concentration near its Kd)
-
Unlabeled Competitor (IPAG): Serial dilutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M)
-
Positive Control (Haloperidol): Serial dilutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M)
-
Non-specific binding control: High concentration of unlabeled haloperidol (e.g., 10 µM)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Thaw the D2R membrane preparation on ice. Dilute to the desired final concentration (e.g., 10-20 µg protein per well) in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled haloperidol
-
IPAG Competition: Membranes + Radioligand + Serial dilutions of IPAG
-
Haloperidol Competition: Membranes + Radioligand + Serial dilutions of haloperidol
-
-
Initiate the binding reaction by adding the membrane preparation to the wells. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
Data Presentation and Analysis
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the competitor.
Calculations:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
% Inhibition = 100 * (1 - [(CPM in presence of competitor - Non-specific Binding) / Specific Binding])
The percentage inhibition is then plotted against the logarithm of the competitor concentration. A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value.[8] The IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:[7]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Table 1: Hypothetical Competitive Binding Data for IPAG
| IPAG Conc. (M) | Log [IPAG] | % Inhibition |
| 1.00E-10 | -10 | 2.5 |
| 1.00E-09 | -9 | 10.2 |
| 1.00E-08 | -8 | 28.9 |
| 1.00E-07 | -7 | 51.3 |
| 1.00E-06 | -6 | 78.6 |
| 1.00E-05 | -5 | 95.1 |
| 1.00E-04 | -4 | 98.9 |
Table 2: Summary of Binding Parameters
| Compound | IC50 (nM) | Ki (nM) |
| Haloperidol | 2.5 | 1.2 |
| IPAG | 95.7 | 46.5 |
(Note: These are example values and will vary based on experimental results.)
Logical Relationship of Competitive Inhibition
In this assay, both the radioligand and the unlabeled competitor (IPAG or haloperidol) vie for the same binding site on the D2 receptor. The outcome of this competition dictates the amount of bound radioactivity.
Conclusion
This document provides a comprehensive guide for designing and executing a competitive inhibition assay to study the interaction of a novel compound, IPAG, with the dopamine D2 receptor. By following these protocols, researchers can obtain reliable data on the binding affinity and mechanism of action of new chemical entities, which is a fundamental step in the process of drug discovery for neurological and psychiatric disorders.
References
Application Note: HPLC Analysis for the Purity of Synthesized Isopropyl-β-D-1-thiogalactopyranoside (IPTG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl-β-D-1-thiogalactopyranoside (IPTG) is a molecular biology reagent used to induce gene expression in the lac operon system of Escherichia coli and other bacteria.[1][2][3] The purity of IPTG is crucial for reproducible and reliable results in protein expression studies and other molecular biology applications.[4][5] High-performance liquid chromatography (HPLC) is a precise and accurate method for determining the purity of synthesized IPTG.[4][5]
This application note provides a detailed protocol for the analysis of IPTG purity using a reversed-phase HPLC method with UV detection.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Reagent and Sample Preparation
2.2.1. Reagent Preparation
-
Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix well.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
2.2.2. Standard Preparation
-
Accurately weigh approximately 10 mg of IPTG reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized IPTG sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The following diagram illustrates the workflow for the HPLC analysis of IPTG purity.
Caption: Workflow for HPLC purity analysis of IPTG.
Data Presentation
The purity of the synthesized IPTG is calculated based on the area percentage of the principal peak in the chromatogram.
Table 2: Representative HPLC Purity Analysis Data for Synthesized IPTG
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.8 | 150 | 0.15 |
| IPTG | 8.2 | 99500 | 99.50 |
| Impurity 2 | 10.5 | 250 | 0.25 |
| Impurity 3 | 12.1 | 100 | 0.10 |
| Total | 100000 | 100.00 |
Purity Calculation:
Purity (%) = (Peak Area of IPTG / Total Peak Area) x 100
Results and Discussion
The described HPLC method provides a reliable and efficient means for assessing the purity of synthesized IPTG. The main peak corresponding to IPTG should be identified by comparing its retention time with that of the reference standard. The area percentage of the IPTG peak is taken as the purity of the sample. Any other peaks in the chromatogram are considered impurities. For a substance to be used in molecular biology applications, a purity of >99% is generally desirable.[4][5]
Conclusion
This application note details a straightforward reversed-phase HPLC method for the determination of purity for synthesized IPTG. The method is suitable for quality control in both research and manufacturing environments, ensuring the reliability of IPTG for its intended applications in molecular biology and drug development.
References
- 1. Development and validation of a liquid chromatography-mass spectrometry assay for the quantitation of IPTG in E. Coli fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tiarisbiosciences.com [tiarisbiosciences.com]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
Application Notes and Protocols: Radiolabeling of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine with Iodine-124
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a potent and selective ligand for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including signal transduction, cellular stress responses, and neuronal plasticity. Overexpression of the sigma-1 receptor has been identified in a range of pathologies, including various cancers and neurodegenerative diseases.
This application note provides a detailed protocol for the radiolabeling of IPAG with Iodine-124 ([¹²⁴I]IPAG) for in vivo imaging using Positron Emission Tomography (PET). PET imaging with [¹²⁴I]IPAG allows for the non-invasive quantification and longitudinal monitoring of sigma-1 receptor expression, offering a valuable tool for diagnostic applications and for monitoring therapeutic response in preclinical and clinical research.
Iodine-124 is a positron-emitting radionuclide with a half-life of 4.2 days, which is well-suited for studying the pharmacokinetics of small molecules that exhibit prolonged retention in target tissues. This document outlines the synthesis of the necessary precursor, the radiolabeling procedure, and the quality control methods for the final radiolabeled product.
Experimental Protocols
Synthesis of the Tributyltin Precursor: 1-(4-(tributylstannyl)phenyl)-3-(2-adamantyl)guanidine
The synthesis of the tributyltin precursor is a critical step for the subsequent radioiodination. This protocol is based on a palladium-catalyzed Stille coupling reaction.
Materials:
-
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
-
Hexabutylditin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (1 equivalent) in anhydrous toluene.
-
Add hexabutylditin (1.2 equivalents) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(4-(tributylstannyl)phenyl)-3-(2-adamantyl)guanidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Radiolabeling of 1-(4-(tributylstannyl)phenyl)-3-(2-adamantyl)guanidine with Iodine-124
This protocol describes the electrophilic radioiodination of the tributyltin precursor using the Iodogen method.
Materials:
-
1-(4-(tributylstannyl)phenyl)-3-(2-adamantyl)guanidine
-
[¹²⁴I]Sodium Iodide in 0.1 M NaOH
-
Iodogen® pre-coated tubes
-
Ethanol, absolute
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium bisulfite solution (quenching agent)
-
C18 Sep-Pak® cartridge
Procedure:
-
Prepare a solution of 1-(4-(tributylstannyl)phenyl)-3-(2-adamantyl)guanidine in absolute ethanol at a concentration of 1 mg/mL.
-
In an Iodogen® pre-coated reaction vial, add 5-10 µL of the precursor solution.
-
Add 1-5 mCi (37-185 MBq) of [¹²⁴I]Sodium Iodide solution.
-
Allow the reaction to proceed at room temperature for 15-20 minutes with occasional gentle agitation.
-
Quench the reaction by adding 100 µL of sodium bisulfite solution.
-
Dilute the reaction mixture with 1 mL of a 10% ethanol in water solution.
-
Pass the diluted mixture through a pre-conditioned C18 Sep-Pak® cartridge to trap the [¹²⁴I]IPAG.
-
Wash the cartridge with 10 mL of water to remove any unreacted [¹²⁴I]iodide.
-
Elute the [¹²⁴I]IPAG from the cartridge with 1 mL of absolute ethanol.
-
The ethanolic solution is then ready for purification by HPLC.
Purification of [¹²⁴I]IPAG by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 95% A / 5% B to 20% A / 80% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm and radioactivity.
Procedure:
-
Inject the ethanolic solution of crude [¹²⁴I]IPAG onto the HPLC system.
-
Monitor the separation by both UV and radioactivity detectors.
-
Collect the fraction corresponding to the [¹²⁴I]IPAG peak, which should be well-separated from any unreacted precursor and other impurities.
-
Remove the organic solvent from the collected fraction under a stream of nitrogen or by rotary evaporation.
-
Reformulate the final product in a sterile, pyrogen-free solution for injection (e.g., saline with a small percentage of ethanol for solubility).
Quality Control
Radiochemical Purity Determination by Radio-TLC
Materials:
-
Silica gel TLC plates
-
Mobile Phase: Dichloromethane:Methanol (9:1 v/v)
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot (1-2 µL) of the final [¹²⁴I]IPAG solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing the dichloromethane:methanol mobile phase.
-
Allow the solvent front to travel near the top of the plate.
-
Dry the plate and analyze it using a radio-TLC scanner.
-
The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [¹²⁴I]IPAG peak (Rf value to be determined empirically, but expected to be different from free [¹²⁴I]iodide which remains at the origin).
Specific Activity Calculation
The specific activity is a measure of the amount of radioactivity per unit mass of the compound.
Procedure:
-
Determine the Radiochemical Concentration: Measure the total radioactivity of the final product solution using a calibrated dose calibrator (in mCi or MBq). Divide by the total volume to get the radiochemical concentration (e.g., in mCi/mL).
-
Determine the Molar Concentration: Using the HPLC chromatogram from the purification step, create a standard curve of the non-radiolabeled IPAG standard of known concentrations versus the UV peak area. From the UV peak area of the radiolabeled product, determine its molar concentration.
-
Calculate Specific Activity: Divide the radiochemical concentration by the molar concentration to obtain the specific activity (e.g., in mCi/µmol or GBq/µmol).
Data Presentation
Table 1: Summary of Radiolabeling and Quality Control Results for [¹²⁴I]IPAG
| Parameter | Result |
| Radiochemical Yield (decay-corrected) | > 70% |
| Radiochemical Purity | > 98% |
| Specific Activity | 1.5 - 2.5 Ci/µmol (55.5 - 92.5 GBq/µmol) |
| Synthesis Time | ~ 90 minutes (including HPLC purification) |
Mandatory Visualizations
Caption: Workflow for the synthesis and quality control of [¹²⁴I]IPAG.
Caption: Key signaling events modulated by the Sigma-1 receptor.
Application Notes and Protocols for Establishing Tumor Xenografts in IPAG Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX). The included methodologies are designed to ensure data integrity and traceability, aligning with the principles of Investigational Product Accountability and Governance (IPAG) for preclinical studies.
Introduction to Tumor Xenograft Models
Tumor xenograft models are indispensable tools in preclinical oncology research, enabling the in vivo evaluation of novel anti-cancer therapies.[1][2] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, which lack a functional immune system to prevent graft rejection.[3][4][5] The two primary types of xenograft models are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting well-characterized, immortalized human cancer cell lines into immunodeficient mice.[3][4] CDX models are highly reproducible, cost-effective, and have rapid tumor growth, making them ideal for initial large-scale drug screening and efficacy studies.[1][2][3]
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[6][7][8] These models are known to better recapitulate the heterogeneity and microenvironment of the original patient tumor, offering a more clinically relevant platform for predicting therapeutic response.[7][8][9]
The choice of implantation site is also a critical factor in xenograft studies. Subcutaneous models, where tumor cells are implanted under the skin, are technically simpler and allow for easy monitoring of tumor growth.[3][5] Orthotopic models, where the tumor is implanted in the corresponding organ of origin, provide a more physiologically relevant microenvironment and are better suited for studying metastasis and the tumor's interaction with surrounding tissues.[10][11][12]
IPAG Compliance in Xenograft Studies
Investigational Product Accountability and Governance (IPAG) in preclinical studies is crucial for ensuring the reliability and integrity of the data generated. This involves meticulous tracking and documentation of the investigational product (test article), from receipt to disposal, as well as maintaining the quality and integrity of the data collected throughout the study. Key principles of IPAG are aligned with Good Laboratory Practice (GLP) regulations, which emphasize the importance of:
-
Traceability: Maintaining a clear and complete audit trail for the test article, including receipt, storage, preparation, administration, and disposal.
-
Data Integrity: Ensuring that all data generated during the study is accurate, complete, and attributable, following the ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, and Available).[13]
-
Standard Operating Procedures (SOPs): Establishing and adhering to detailed SOPs for all experimental procedures to ensure consistency and reproducibility.[14]
-
Quality Assurance: Implementing a quality assurance program to monitor study conduct and ensure compliance with regulatory requirements.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for consideration when selecting a xenograft model and implantation technique.
Table 1: Comparison of Xenograft Model Characteristics
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Source | Immortalized human cancer cell lines | Fresh patient tumor tissue |
| Tumor Take Rate | Generally high and consistent | Variable, depends on tumor type and quality |
| Time to Establishment | Relatively short (weeks) | Longer (months)[7] |
| Reproducibility | High | Lower, reflects inter-patient heterogeneity |
| Cost | Lower | Higher |
| Clinical Relevance | Moderate | High[7][9] |
Table 2: Tumor Take Rates for Selected CDX and PDX Models
| Model Type | Cancer Type | Implantation Site | Host Mouse Strain | Take Rate (%) | Reference |
| CDX | Human esophageal adenocarcinoma (OE33) | Subcutaneous | R2G2® | 100% | [16] |
| CDX | Human esophageal adenocarcinoma (OE33) | Subcutaneous | Athymic nude | 17% | [16] |
| CDX | Human esophageal adenocarcinoma (OE33) | Subcutaneous | SCID | 0% | [16] |
| CDX | Human head and neck squamous cell carcinoma (SQ20b) | Subcutaneous | R2G2® | 90% | [16] |
| PDX | Colorectal Cancer | Subcutaneous | Immunodeficient | 70% (with Matrigel) | [17] |
| PDX | Cryopreserved Models | Subcutaneous | Immunodeficient | 90% | [18] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the steps for establishing a subcutaneous CDX model, incorporating IPAG principles for handling the investigational product.
Materials:
-
Human cancer cell line (e.g., from ATCC)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)[19]
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Investigational product (test article)
-
Vehicle for test article
-
Animal identification system (e.g., ear tags, microchips)
-
Personal Protective Equipment (PPE)
Procedure:
-
Cell Culture and Preparation:
-
Culture the human cancer cell line according to the supplier's recommendations in a sterile environment.
-
On the day of implantation, harvest cells that are in the logarithmic growth phase.[5]
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using a method like trypan blue exclusion.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice immediately before injection.[5]
-
-
Animal Preparation and Tumor Cell Implantation:
-
Acclimate the immunodeficient mice to the facility for at least one week before the study begins.
-
Anesthetize the mouse using an approved method.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject the cell suspension (100-200 µL) subcutaneously into the prepared site.[3]
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring and Measurement:
-
Monitor the mice regularly for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[4]
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Record all measurements in a dedicated study logbook, ensuring data is attributable, legible, and contemporaneous.
-
-
IPAG-Compliant Test Article Administration:
-
Receipt and Storage: Document the receipt of the investigational product, including the date, quantity, and batch number. Store the product under the specified conditions and maintain a temperature log.
-
Preparation: Prepare the test article formulation according to the study protocol. Document the preparation process, including calculations, diluents used, and final concentration.
-
Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test article and vehicle control according to the planned route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Accountability: Maintain a detailed log of the amount of test article used for each dosing session. Reconcile the amount used with the amount remaining.
-
-
Data Collection and Study Termination:
-
Continue to monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice using an approved method.
-
Excise the tumors and measure their final weight.
-
Collect tissues for further analysis as required by the study protocol.
-
Disposal: Document the disposal of any unused investigational product according to institutional and regulatory guidelines.
-
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment of a PDX model from fresh patient tumor tissue, emphasizing the critical steps for maintaining tissue viability and ensuring traceability.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Transport medium (e.g., DMEM with antibiotics) on ice
-
Sterile surgical instruments (scalpels, forceps)
-
Sterile petri dishes
-
Anesthesia
-
Surgical staples or sutures
-
Animal identification system
Procedure:
-
Patient Tissue Acquisition and Handling:
-
Obtain patient tumor tissue immediately after surgical resection under sterile conditions.
-
Place the tissue in a sterile container with transport medium on ice.
-
Transport the tissue to the laboratory as quickly as possible (ideally within 2 hours).
-
-
Tissue Processing and Implantation:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or debris.
-
Remove any non-tumor or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).[20]
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one or two tumor fragments into the pocket.[20]
-
Close the incision with surgical staples or sutures.[20]
-
-
Tumor Engraftment and Monitoring:
-
Monitor the mice for wound healing and signs of infection.
-
Palpate the implantation site regularly to check for tumor growth. This can take several months.
-
Once a tumor is established (P0 generation), it can be passaged to subsequent generations of mice (P1, P2, etc.) to expand the model.
-
-
IPAG Considerations for PDX Models:
-
Patient Consent and De-identification: Ensure that appropriate patient consent has been obtained for the use of their tissue in research. All patient information must be de-identified to protect patient confidentiality.
-
Traceability: Assign a unique identifier to each patient sample and the resulting PDX model. Maintain detailed records linking the PDX model back to the de-identified patient data (e.g., tumor type, treatment history).
-
Quality Control: At each passage, a portion of the tumor tissue should be cryopreserved and another portion fixed for histological analysis to ensure the PDX model continues to reflect the characteristics of the original patient tumor.
-
Visualizations
Experimental Workflows
Caption: Workflow for establishing a Cell Line-Derived Xenograft (CDX) model.
Caption: Workflow for the establishment of a Patient-Derived Xenograft (PDX) model.
Logical Relationships
Caption: Relationship between IPAG principles and their application in xenograft studies.
References
- 1. fda.gov [fda.gov]
- 2. google.com [google.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Towards Best Practice in Establishing Patient-Derived Xenografts | Oncohema Key [oncohemakey.com]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Data Integrity in Labs: Key FDA Guidelines - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. How to Comply with FDA Good Laboratory Practice Requirements | Lab Manager [labmanager.com]
- 15. allucent.com [allucent.com]
- 16. inotiv.com [inotiv.com]
- 17. Tumor Take Rate Optimization for Colorectal Carcinoma Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fredhutch.org [fredhutch.org]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. StarrLab - Xenografts [sites.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to researchers and scientists involved in the synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, formatted as a series of questions and answers.
Question 1: Why is my reaction yield for the guanylation of 4-iodoaniline with 2-aminoadamantane consistently low?
Answer: Low yields in this guanidinylation reaction can stem from several factors. Here are some common causes and their respective solutions:
-
Steric Hindrance: The adamantyl group is bulky, which can sterically hinder the approach of the amine to the guanylating agent.
-
Solution: Consider extending the reaction time and increasing the reaction temperature. The use of a less sterically hindered guanylating agent, if possible, could also be beneficial. Microwave-assisted synthesis has been shown to improve yields in cases of sterically hindered amines.
-
Poor Nucleophilicity of 4-iodoaniline: Anilines are generally less nucleophilic than aliphatic amines.
-
Solution: The use of a stronger activating agent for the guanylation can be effective. For instance, when using a di-Boc-thiourea reagent, switching from a milder activator to a more reactive one like mercury(II) chloride (with appropriate safety precautions) or cyanuric chloride (a safer alternative) can enhance the reaction rate.
-
Sub-optimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.
-
Solution: A polar aprotic solvent like DMF or acetonitrile is often a good choice. The base should be non-nucleophilic to avoid competing reactions; diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. A systematic optimization of these parameters is recommended.
Question 2: I am observing the formation of multiple byproducts in my reaction mixture. What are they and how can I minimize them?
Answer: The formation of byproducts is a common issue in guanidine synthesis. The most likely impurities include:
-
Urea or Thiourea Derivatives: If the guanylation is incomplete or if the activating agent is not fully consumed, you may have unreacted starting materials or partially reacted intermediates.
-
Solution: Ensure the stoichiometry of your reactants is correct. Adding the amine nucleophile (2-aminoadamantane) portion-wise can sometimes help to control the reaction and minimize side products.
-
Over-alkylation: In some cases, the newly formed guanidine can be further alkylated.
-
Solution: This is less common with bulky groups like adamantyl but can be addressed by carefully controlling the reaction temperature and stoichiometry.
-
Homocoupling of Amines: This can occur under certain conditions, leading to the formation of symmetrical guanidines.
-
Solution: A slow addition of the guanylating agent to the mixture of amines can help to favor the desired cross-coupling.
Question 3: I am having difficulty purifying the final product, 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine. What are the recommended purification methods?
Answer: Purification of guanidines can be challenging due to their basic nature and potential for salt formation. Here are some recommended methods:
-
Column Chromatography: Silica gel chromatography can be effective. A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often successful. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent streaking of the basic guanidine product on the acidic silica gel.
-
Crystallization: Recrystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical and will depend on the specific salt form of your guanidine.
-
For the free base, a mixture of a polar solvent in which the compound is soluble (e.g., methanol, ethanol, or acetone) and a non-polar anti-solvent in which it is poorly soluble (e.g., water, hexanes, or diethyl ether) can be effective.
-
For guanidinium salts (e.g., the hydrochloride salt), polar protic solvents like alcohols or water are often good choices for dissolution, followed by the addition of a less polar solvent to induce crystallization.
-
-
Acid-Base Extraction: An aqueous workup with a dilute acid (e.g., 1M HCl) will extract the basic guanidine into the aqueous layer as its salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the free base, which can be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine?
A1: A common and effective method involves a multi-step synthesis starting from a protected thiourea. A plausible route is the reaction of 4-iodoaniline with a guanylating agent like N,N'-di-Boc-thiourea in the presence of an activating agent (e.g., mercury(II) chloride or EDC) to form a protected guanidine intermediate. This is then reacted with 2-aminoadamantane, followed by deprotection of the Boc groups with an acid (e.g., trifluoroacetic acid) to yield the final product.
Q2: What are some common guanylating agents I can use?
A2: Several guanylating agents are available, each with its own advantages and disadvantages. Some common choices include:
-
N,N'-di-Boc-S-methylisothiourea: A commercially available and relatively stable reagent.
-
N,N'-di-Boc-thiourea with an activator (e.g., HgCl₂, EDC, Mukaiyama's reagent): This combination is versatile and widely used.
-
Carbodiimides (e.g., DCC, EDC): These can be used to directly couple an amine with a protected guanidine or a thiourea.
-
Cyanamide: A simple and cost-effective reagent, though it can be less selective.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. Staining with a potassium permanganate solution or using a UV lamp can help to visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the reaction and identifying products and byproducts.
Data Presentation
Table 1: Comparison of Common Guanylation Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Guanylating Agent | N,N'-di-Boc-thiourea | N,N'-di-Boc-S-methylisothiourea | EDC/HOBt |
| Activating Agent | HgCl₂ | None | None |
| Base | Triethylamine | Diisopropylethylamine | None |
| Solvent | Dichloromethane | Acetonitrile | Dimethylformamide |
| Temperature | Room Temperature | 40-60 °C | Room Temperature |
| Typical Reaction Time | 12-24 hours | 24-48 hours | 8-16 hours |
| Pros | High yielding | Avoids toxic mercury salts | Mild conditions |
| Cons | Use of toxic mercury | Longer reaction times | Can be lower yielding |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine via a Carbodiimide Intermediate
-
Step 1: Formation of the Protected Guanidine:
-
To a solution of 4-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added N,N'-di-Boc-thiourea (1.1 eq).
-
The mixture is cooled to 0 °C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
-
Step 2: Guanidinylation of 2-aminoadamantane:
-
The purified protected guanidine from Step 1 (1.0 eq) is dissolved in anhydrous acetonitrile (0.2 M).
-
2-aminoadamantane hydrochloride (1.2 eq) and triethylamine (2.5 eq) are added.
-
The reaction mixture is heated to 60 °C and stirred for 24-48 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.
-
-
Step 3: Deprotection:
-
The crude product from Step 2 is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
The solution is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA.
-
The crude product is purified by preparative HPLC or crystallization to yield 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine.
-
Mandatory Visualizations
Caption: Synthetic pathway for 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine.
Caption: Troubleshooting workflow for synthesis and purification issues.
Reducing non-specific binding of [124I]IPAG in PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [124I]IPAG for PET imaging of the Sigma-1 Receptor (S1R).
Troubleshooting Guide
High non-specific binding and background signal are common challenges in PET imaging. This guide addresses specific issues you may encounter during your [124I]IPAG experiments.
Issue 1: High background signal across the entire image, especially at early time points.
-
Question: My PET images, particularly those acquired shortly after injection (e.g., 4 hours), show high background noise, making it difficult to delineate the tumor. What could be the cause and how can I fix it?
-
Answer: High background at early time points is a known characteristic of [124I]IPAG. A significant amount of the tracer remains in the blood pool shortly after injection, leading to what appears as non-specific uptake in many organs.[1] The tracer clears from non-target organs over time, while being retained in S1R-expressing tissues like the tumor.
Troubleshooting Steps:
-
Optimize Imaging Time Points: Delaying imaging to 24, 48, 72, or even 144 hours post-injection will allow for clearance of the tracer from the blood pool and non-target tissues, significantly improving the tumor-to-background ratio.[1][2] Tumors are often clearly visualized starting from 24 hours post-administration.[1][2]
-
Verify Radiotracer Purity: Ensure the purity of your [124I]IPAG preparation using methods like HPLC.[1][2] Impurities can lead to altered biodistribution and increased non-specific binding.
-
Perform Control Experiments: Include a control group of animals that do not have tumors to assess the baseline biodistribution and clearance of the tracer.
-
Issue 2: High uptake in non-target organs like the salivary glands, small intestine, and bone.
-
Question: I am observing high [124I]IPAG uptake in tissues that are not my primary target, such as the salivary glands and gastrointestinal tract. Is this expected, and can it be reduced?
-
Answer: Yes, uptake in S1R-expressing tissues like the salivary glands is expected.[1] Additionally, non-specific uptake can occur due to in vivo deiodination of the radiotracer, leading to the accumulation of free [124I]iodide in tissues like the thyroid, stomach, and salivary glands.[1]
Troubleshooting Steps:
-
Blocking Studies: To confirm that the uptake in your target tissue is specific, perform a blocking study. Co-inject a 100-fold excess of non-radioactive ("cold") IPAG or another S1R antagonist like haloperidol along with the [124I]IPAG.[1][2] A significant reduction in uptake in the tumor and other S1R-expressing tissues will confirm specificity.
-
Assess In Vivo Stability: While challenging, you can assess the extent of deiodination by measuring radioactivity in the thyroid. High thyroid uptake is a strong indicator of in vivo instability of the C-I bond.[1]
-
Formulation and Administration: Ensure proper formulation of [124I]IPAG in a suitable vehicle for intravenous injection. Improper formulation can lead to aggregation and altered biodistribution.
-
Issue 3: Image artifacts are obscuring my data.
-
Question: I am seeing unusual patterns in my PET images that do not seem to correspond to anatomy, such as "shine-through" artifacts. How can I identify and mitigate these?
-
Answer: The high-energy positrons emitted by 124I can lead to image artifacts. One common artifact is "shine-through," where positrons cross air-filled cavities like the trachea and annihilate on the opposite wall, creating a false signal.
Troubleshooting Steps:
-
Careful Image Interpretation: Be aware of the potential for shine-through artifacts, especially in regions near air-filled structures.
-
Advanced Image Reconstruction: Use appropriate image reconstruction algorithms that can correct for the long positron range of 124I.
-
Anatomical Correlation: Fuse PET images with CT or MRI to accurately localize signals and differentiate true uptake from artifacts.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected tumor-to-background ratio for [124I]IPAG?
A1: The tumor-to-background ratio for [124I]IPAG increases over time as the tracer clears from non-target tissues.[1][2] While it may be low at early time points, studies have shown that it improves significantly at 24, 48, and 72 hours post-injection.[1][2]
Q2: How can I confirm that the binding of [124I]IPAG is specific to the Sigma-1 Receptor?
A2: The most effective way to demonstrate specificity in vivo is through competitive inhibition (blocking) studies.[1][2] By co-administering a large excess of a non-radioactive S1R ligand (like cold IPAG or haloperidol), you can saturate the S1R receptors, preventing the binding of [124I]IPAG. A significant reduction in tumor uptake in the presence of the blocking agent confirms specific binding.[1]
Q3: What are the key parameters to consider in the experimental protocol for [124I]IPAG PET imaging?
A3: Key parameters include the radiolabeling procedure and purity assessment, animal model (e.g., tumor-bearing mice), injected dose, imaging time points post-injection, and the use of blocking agents to confirm specificity.[1][2] A detailed experimental protocol is provided below.
Q4: Can I use [124I]IPAG for therapeutic applications?
A4: While [124I]IPAG is primarily used for PET imaging due to the properties of 124I, the IPAG molecule itself is a ligand for S1R, which is a potential therapeutic target. For therapeutic applications, IPAG could be labeled with a therapeutic radioisotope.
Quantitative Data Summary
The following tables summarize the biodistribution of [124I]IPAG and the effect of a blocking agent.
Table 1: Biodistribution of [124I]IPAG in MCF7 Tumor-Bearing Mice (%ID/g)
| Organ | 4 h | 24 h | 48 h | 72 h | 144 h |
| Blood | 2.5 ± 0.4 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.9 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Muscle | 0.6 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Liver | 3.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 |
| Spleen | 1.5 ± 0.3 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Salivary Gland | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 |
Data presented as mean ± SD. Data extracted from a study in MCF7 tumor-bearing mice.[1]
Table 2: Effect of Cold IPAG on [124I]IPAG Uptake at 24 and 48 h (% Inhibition)
| Organ | 24 h Inhibition | 48 h Inhibition |
| Tumor | 81.1% | 88.7% |
| Salivary Gland | Highest Inhibition | Inhibition Maintained |
| Small Intestine | High Inhibition | Inhibition Drops |
| Bone | High Inhibition | Inhibition Drops |
Inhibition was achieved with a 100-fold excess of cold IPAG.[1]
Experimental Protocols
Key Experiment: In Vivo PET Imaging and Biodistribution of [124I]IPAG in Tumor-Bearing Mice
This protocol is a generalized summary based on published methods.[1][2]
-
Radiolabeling:
-
Synthesize [124I]IPAG from a tributyltin precursor.
-
Use an oxidizing agent such as Chloramine-T.
-
Purify the final product using HPLC and verify its radiochemical purity.
-
-
Animal Model:
-
Use athymic nude mice.
-
Establish tumors by subcutaneously injecting a human cancer cell line known to express S1R (e.g., MCF-7 breast cancer cells).
-
Allow tumors to grow to a suitable size for imaging.
-
-
PET Imaging:
-
Administer [124I]IPAG intravenously (i.v.) to the tumor-bearing mice.
-
Acquire PET scans at multiple time points post-injection (e.g., 4, 24, 48, 72, and 144 hours).[1]
-
Use a small-animal PET scanner.
-
Co-register PET images with CT for anatomical reference.
-
-
Biodistribution Studies:
-
At the end of the final imaging session, euthanize the animals.
-
Dissect tissues of interest (tumor, blood, muscle, liver, spleen, kidneys, etc.).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Blocking Study (for specificity):
-
In a separate cohort of animals, co-administer a 100-fold excess of non-radioactive ("cold") IPAG with [124I]IPAG.
-
Perform PET imaging and biodistribution studies as described above.
-
Compare the uptake of [124I]IPAG with and without the blocking agent to determine the degree of specific binding.
-
Visualizations
Caption: Experimental workflow for [124I]IPAG PET imaging studies.
Caption: Troubleshooting logic for high background in [124I]IPAG PET.
Caption: Simplified Sigma-1 Receptor (S1R) signaling pathway.
References
Optimizing [124I]IPAG Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [124I]IPAG for PET imaging. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the tumor not clearly visible at early imaging time points (e.g., 4 hours post-injection)?
A1: At early time points, such as 4 hours post-injection, a significant amount of [124I]IPAG may still be present in the blood pool, leading to high background signal in non-target organs. This high background can make it difficult to clearly delineate the tumor. Optimal tumor visualization with [124I]IPAG is typically achieved at later time points, starting from 24 hours post-administration, as the tracer clears from non-target tissues, resulting in an increased tumor-to-background ratio.[1][2]
Q2: What are the recommended imaging time points for [124I]IPAG studies?
A2: Based on preclinical studies, imaging at 4, 24, 48, 72, and 144 hours post-injection is recommended to evaluate the pharmacokinetics and biodistribution of [124I]IPAG.[1] However, for clear tumor visualization, imaging from 24 hours onwards is advised.[1][2][3] A series of scans at multiple time points is crucial for accurate dosimetry calculations in therapeutic applications.[4]
Q3: How can I confirm that the uptake of [124I]IPAG in the tumor is specific to the Sigma-1 Receptor (S1R)?
A3: To confirm the specificity of [124I]IPAG uptake, in vivo competitive inhibition studies can be performed. This involves co-injecting a blocking agent, such as a non-radiolabeled excess of IPAG or another S1R ligand like haloperidol, along with the [124I]IPAG. A significant reduction in tumor uptake in the presence of the blocking agent indicates specific binding to S1R.[1][2]
Q4: What are some of the challenges associated with using Iodine-124 in PET imaging?
A4: Iodine-124 has a complex decay scheme, which includes the emission of high-energy gamma rays in addition to positrons. This can pose challenges for quantitative image reconstruction and may slightly degrade image resolution compared to more conventional PET radionuclides.[5][6] However, its 4.2-day half-life is advantageous for studying the biodistribution of molecules like IPAG over several days.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background noise in images | Imaging too early after tracer injection. | Delay imaging to 24 hours or later post-injection to allow for clearance of the tracer from the blood pool and non-target organs.[1][2] |
| Low tumor-to-background ratio | Suboptimal imaging time point. | Acquire images at later time points (e.g., 48, 72, or 144 hours) as the tumor-to-background ratio for [124I]IPAG has been shown to increase over time.[1][3] |
| Uncertainty about uptake specificity | Potential for non-specific binding of the tracer. | Conduct a competitive inhibition study by co-administering an excess of non-radiolabeled IPAG or haloperidol. A significant decrease in uptake confirms S1R specificity.[1][2] |
| Poor image resolution | Inherent physical properties of 124I. | Utilize advanced image reconstruction algorithms and modern PET/CT scanners with improved correction methods to mitigate the effects of the complex decay scheme of 124I.[6] |
Experimental Protocols
[124I]IPAG PET Imaging and Biodistribution in Tumor-Bearing Mice
This protocol is adapted from studies evaluating [124I]IPAG in mice bearing MCF7 or LNCaP tumors.[1][2]
1. Animal Model:
-
Athymic nude mice are subcutaneously injected with 10^7 cancer cells (e.g., MCF-7) to establish tumors.
2. Radiotracer Administration:
-
Once tumors reach an appropriate size, mice are intravenously injected with [124I]IPAG.
3. PET Imaging:
-
Mice are imaged using a micro-positron emission tomography (PET) scanner at various time points post-injection, typically including 4, 24, 48, 72, and 144 hours.[1]
4. Biodistribution Studies:
-
Following the final imaging session, or at predetermined time points, mice are euthanized.
-
Tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
5. Competitive Inhibition Study (for specificity):
-
A separate cohort of tumor-bearing mice is co-injected with [124I]IPAG and a 100-fold excess of non-radiolabeled IPAG or haloperidol.
-
PET imaging and biodistribution analysis are performed as described above to compare tracer uptake with and without the blocking agent.[2]
Quantitative Data Summary
The following table summarizes the biodistribution of [124I]IPAG in key tissues at 24 and 48 hours post-injection in MCF7 tumor-bearing mice.
| Organ | 24 h (%ID/g) | 48 h (%ID/g) |
| Tumor | 1.1 ± 0.24 | 0.94 ± 0.22 |
| Blood | 0.10 ± 0.03 | 0.04 ± 0.01 |
| Muscle | 0.05 ± 0.01 | 0.02 ± 0.01 |
| Liver | 0.45 ± 0.08 | 0.24 ± 0.04 |
| Kidneys | 0.38 ± 0.06 | 0.20 ± 0.03 |
| Data adapted from Gattadahalli et al., Mol Pharm. 2014.[3] |
Visualizations
References
- 1. Imaging Sigma-1 Receptor (S1R) Expression Using Iodine-124-Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging Sigma-1 Receptor (S1R) using Iodine-124 Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. researchgate.net [researchgate.net]
- 6. The role of (124)I-PET in diagnosis and treatment of thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. I-124 Imaging and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Iodo-Destannylation Protocol for IPAG Radiosynthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of the iodo-destannylation protocol for the radiosynthesis of IPAG (iodo-phenyl-amino-pro-pionic acid glucoside) and similar compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the iodo-destannylation procedure for IPAG radiosynthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | Inefficient oxidation of [¹²³I]iodide: The oxidizing agent is crucial for converting the iodide to an electrophilic species that can react with the stannylated precursor. | - Optimize Oxidizing Agent Concentration: Titrate the amount of the oxidizing agent (e.g., Chloramine-T, N-chlorosuccinimide). For a similar compound, [¹²³I]PSMA-p-IB, optimal yields were achieved with 40 μg of Chloramine-T for a 10 nmol precursor amount.[1] Increasing the amount to 150 μg significantly decreased the yield.[1] - Check Oxidizing Agent Quality: Ensure the oxidizing agent has not degraded. Use a fresh, properly stored batch. |
| Suboptimal Reaction Time: The reaction may not have proceeded to completion, or the product may be degrading over time. | - Conduct a Time-Course Study: Analyze aliquots at different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal reaction time. For [¹²³I]PSMA-p-IB, a 5-minute reaction time was found to be optimal, with yields slightly decreasing at 30 minutes.[1] | |
| Incorrect Precursor Concentration: The stoichiometry of the reactants is critical for maximizing the yield. | - Vary Precursor Amount: Test a range of precursor concentrations to find the optimal ratio with the radioiodide. | |
| Degradation of the Stannylated Precursor: Tributylstannyl precursors can be unstable under certain conditions. | - Proper Storage and Handling: Store the precursor under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) and protect it from light.[2] Before use, allow the precursor to warm to room temperature under inert gas to prevent condensation. | |
| Low Radiochemical Purity | Incomplete Reaction: Unreacted [¹²³I]iodide remains in the reaction mixture. | - Optimize Reaction Conditions: Refer to the solutions for "Low Radiochemical Yield" to drive the reaction to completion. - Efficient Purification: Employ a robust purification method. Solid-phase extraction (SPE) with a C18 cartridge is effective for removing unreacted iodide.[2][3] |
| Formation of Byproducts: Side reactions may be occurring due to harsh reaction conditions. | - Use Milder Oxidizing Agents: If strong oxidants are causing degradation, consider alternatives like N-chlorosuccinimide (NCS).[4] - Control Reaction Temperature: Perform the reaction at room temperature or below, if feasible, to minimize side product formation. | |
| Radiolysis: The high radioactivity can lead to the degradation of the final product.[2] | - Minimize Synthesis Time: Streamline the workflow to reduce the time the product is exposed to high radioactivity. - Add Stabilizers: Consider the use of radical scavengers, such as ascorbic acid or ethanol, in the final formulation to mitigate radiolysis. | |
| Poor Specific Activity | Presence of Carrier (Non-Radioactive) Iodide: Contamination with stable ¹²⁷I will compete with ¹²³I in the reaction. | - Use High-Purity [¹²³I]NaI: Ensure the starting radioiodide is of high purity and no-carrier-added. - Avoid Iodide Contamination: Use meticulously clean glassware and reagents to prevent the introduction of carrier iodide.[4] |
| Inefficient Purification: The labeled product is not effectively separated from the unlabeled precursor. | - Optimize HPLC Purification: Develop a high-performance liquid chromatography (HPLC) method with a suitable column and mobile phase to achieve baseline separation of the radioiodinated product from the stannylated precursor. For [¹²³I]β-CIT, a C18 column with an aqueous-ethanol mobile phase was effective.[3] | |
| Inconsistent Results | Variability in Reagent Quality: Inconsistent quality of precursors, oxidizing agents, or solvents. | - Standardize Reagents: Use reagents from a reliable supplier and perform quality control on new batches. |
| Manual Synthesis Variations: Differences in manual execution of the protocol. | - Automate the Synthesis: If possible, use an automated radiosynthesis module to improve reproducibility and minimize radiation exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting amount of precursor for the iodo-destannylation of IPAG?
While the optimal amount can vary, a good starting point for optimization is in the range of 5-20 nmol of the tributylstannyl precursor.[1] It is advisable to start with a small amount and adjust based on the observed radiochemical yield and desired specific activity.
Q2: Which oxidizing agent is best for the iodo-destannylation reaction?
Chloramine-T is a commonly used and effective oxidizing agent.[1] However, for sensitive precursors, a milder agent such as N-chlorosuccinimide (NCS) may be preferable to minimize the formation of byproducts.[4] The choice of oxidant should be empirically determined for the specific IPAG precursor.
Q3: How can I best purify the final [¹²³I]IPAG product?
A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is a robust method for purifying radioiodinated compounds.[2][3]
-
SPE (e.g., C18 cartridge): This is useful for the initial cleanup to remove unreacted [¹²³I]iodide and polar impurities.[2][3]
-
Semi-preparative HPLC: This allows for the separation of the desired [¹²³I]IPAG from the unlabeled precursor and other non-polar impurities, ensuring high radiochemical purity.[3]
Q4: How should I store the tributylstannyl precursor to ensure its stability?
Tributylstannyl precursors should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2] Storage at -20°C is recommended.[2]
Q5: What is a typical radiochemical yield I should expect for an optimized iodo-destannylation reaction?
For well-optimized iodo-destannylation reactions of similar compounds, radiochemical yields can range from 45% to over 75%.[1][2][4] For example, the synthesis of [¹²³I]MAPi resulted in an activity yield of 45% ± 2%, while [¹²³I]PSMA-p-IB was produced with a radiochemical yield of 75.9% ± 1.0%.[1][4]
Experimental Protocol: Iodo-destannylation of IPAG Precursor
This protocol is a generalized methodology based on established procedures for similar compounds and should be optimized for the specific IPAG precursor.
Materials:
-
Tributylstannyl-IPAG precursor
-
[¹²³I]NaI in 0.01 M NaOH
-
Oxidizing agent (e.g., Chloramine-T or N-chlorosuccinimide) solution (1 mg/mL in ethanol)
-
Quenching solution (e.g., sodium metabisulfite, 10 mg/mL in water)
-
Ethanol (anhydrous)
-
Hydrochloric acid (0.1 M)
-
Purification cartridges (e.g., C18 Sep-Pak)
-
HPLC system with a semi-preparative C18 column and a radiation detector
-
Mobile phase for HPLC (e.g., a gradient of ethanol in water or acetonitrile in water)
Procedure:
-
Preparation:
-
In a shielded hot cell, place a sterile reaction vial.
-
To the vial, add 5-10 nmol of the tributylstannyl-IPAG precursor dissolved in a small volume of ethanol (e.g., 50 µL).
-
Add the desired activity of [¹²³I]NaI (e.g., 185-370 MBq).
-
-
Radioiodination Reaction:
-
Initiate the reaction by adding the oxidizing agent solution (e.g., 40 µL of 1 mg/mL Chloramine-T).
-
Allow the reaction to proceed at room temperature for the optimized duration (e.g., 5-15 minutes), with gentle agitation.
-
-
Quenching:
-
Stop the reaction by adding an excess of the quenching solution (e.g., 100 µL of sodium metabisulfite solution) to reduce any unreacted oxidizing agent.
-
-
Initial Purification (SPE):
-
Dilute the reaction mixture with 1 mL of water.
-
Pass the diluted mixture through a pre-conditioned C18 cartridge.
-
Wash the cartridge with water to remove unreacted [¹²³I]iodide and other polar impurities.
-
Elute the crude [¹²³I]IPAG from the cartridge with ethanol.
-
-
Final Purification (HPLC):
-
Inject the ethanolic eluate from the SPE step onto the semi-preparative HPLC system.
-
Elute with the optimized mobile phase and collect the fraction corresponding to the [¹²³I]IPAG peak, as identified by the radiation detector.
-
-
Formulation:
-
Evaporate the HPLC solvent from the collected fraction under a stream of nitrogen.
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol as a stabilizer).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using analytical HPLC.
-
Measure the total activity and calculate the radiochemical yield.
-
If required, determine the specific activity.
-
Visualizations
Caption: Experimental workflow for the iodo-destannylation of an IPAG precursor.
Caption: Troubleshooting flowchart for low radiochemical yield in IPAG radiosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved radiosynthesis of 123I-MAPi, an Auger theranostic agent - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize background signal in [124I]IPAG autoradiography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize background signal in [124I]IPAG autoradiography experiments.
Frequently Asked Questions (FAQs)
Q1: What is [124I]IPAG and what is it used for in autoradiography?
[124I]IPAG, or 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine, is a radioligand used for imaging the Sigma-1 receptor (S1R). In autoradiography, it helps visualize the distribution and density of S1R in tissue sections.
Q2: What are the common causes of high background signal in [124I]IPAG autoradiography?
High background can stem from several factors, including:
-
Non-specific binding: The radioligand binding to sites other than the S1R.
-
Poor solubility of [124I]IPAG: This can lead to aggregation and deposition on the tissue section.[1]
-
Inadequate washing: Insufficient removal of unbound radioligand.
-
Issues with the tissue sections: Poor fixation or handling can increase background.
-
Emulsion or film artifacts: Problems with the photographic emulsion or film can create a high background.
Q3: How does the incubation time affect the signal-to-background ratio?
Longer incubation times can increase specific binding, but may also increase non-specific binding. It is crucial to optimize the incubation time to achieve the best signal-to-background ratio. For in vivo PET imaging with [124I]IPAG, a better tumor-to-background ratio is observed at later time points, which allows for clearance of non-specific binding.[1]
Q4: Is it necessary to include a blocking agent in my experiment?
Yes, including a control with a blocking agent (a non-radioactive S1R antagonist) is essential to determine the level of non-specific binding. This will help you to confirm that the signal you are observing is specific to S1R.
Troubleshooting Guides
Issue 1: High Background Across the Entire Tissue Section
This is often due to issues with the radioligand solution or the washing steps.
| Potential Cause | Recommended Solution |
| Poor solubility of [124I]IPAG | Prepare the radioligand solution in a buffer that ensures its solubility. Sonication of the solution before application may also help. The variability in uptake of radioiodinated-IPAG has been attributed to its poor solubility.[1] |
| Inadequate washing | Increase the duration and/or number of washing steps. Use a buffer with the appropriate pH and ionic strength. A common final rinse is with distilled water for a short duration.[2] |
| Suboptimal radioligand concentration | Use the lowest concentration of [124I]IPAG that still provides a robust specific signal. Higher concentrations can lead to increased non-specific binding. |
| Emulsion/film issues | Ensure proper storage and handling of the emulsion or film to prevent exposure to light or radiation. |
Issue 2: High Non-Specific Binding in White Matter or Other Specific Regions
This suggests that the radioligand is binding to sites other than the target receptor in these areas.
| Potential Cause | Recommended Solution |
| Hydrophobic interactions | Add a non-ionic detergent (e.g., Tween-20) to the incubation and washing buffers to reduce hydrophobic binding. |
| Binding to other receptors | While [124I]IPAG is specific for S1R, cross-reactivity with other sites is possible. Including a blocking agent will help to quantify this non-specific binding. |
| Tissue properties | Some tissues may have a higher propensity for non-specific binding. Pre-incubation of the tissue sections in buffer before adding the radioligand can help to block some of these sites. |
Experimental Protocols
Standard Protocol for [124I]IPAG Autoradiography
-
Tissue Section Preparation:
-
Fresh frozen tissue sections should be cut on a cryostat and thaw-mounted onto charged microscope slides.
-
Store sections at -80°C until use.
-
-
Pre-incubation:
-
Bring slides to room temperature.
-
Pre-incubate in a buffer (e.g., Tris-HCl) for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Incubate the sections with [124I]IPAG in a binding buffer. The optimal concentration and time should be determined empirically.
-
For determining non-specific binding, co-incubate a set of sections with an excess of a non-radioactive S1R antagonist (e.g., haloperidol).
-
-
Washing:
-
Wash the sections in cold buffer to remove unbound radioligand. Multiple washes of increasing stringency are recommended.
-
A final brief rinse in cold distilled water can help to remove buffer salts.[2]
-
-
Drying and Exposure:
-
Dry the sections quickly with a stream of cool air.
-
Appose the slides to a phosphor imaging plate or autoradiographic film.
-
Exposure time will depend on the amount of radioactivity and the detection system.
-
-
Data Analysis:
-
Quantify the signal intensity in different regions of interest.
-
Subtract the non-specific binding (from the sections with the blocking agent) from the total binding to determine the specific binding.
-
Visual Guides
Caption: A troubleshooting workflow for addressing high background signal in [124I]IPAG autoradiography.
Caption: Key experimental factors that influence the signal-to-noise ratio in autoradiography.
References
Technical Support Center: 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) in solution. The following information is intended to assist in troubleshooting experiments and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)?
A1: Based on its chemical structure, IPAG is a lipophilic molecule with a guanidine group that can be protonated. For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. The pH of the final solution can significantly impact solubility, with lower pH values generally favoring the more soluble protonated form of the guanidine group.
Q2: What are the expected degradation pathways for IPAG in solution?
A2: While specific degradation pathways for IPAG have not been extensively reported in the literature, guanidine-containing compounds can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The iodophenyl moiety may also be sensitive to photolytic degradation. Forced degradation studies are recommended to identify the specific degradation products and pathways for IPAG under various stress conditions (e.g., acid, base, oxidation, heat, and light).[1][2][3][4]
Q3: How should I store solutions of IPAG to ensure stability?
A3: For short-term storage, solutions of IPAG should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots of the stock solution in an inert atmosphere (e.g., under argon or nitrogen) at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What analytical methods are suitable for assessing the stability of IPAG?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for quantifying the parent compound and its degradation products.[5][6] The method should be able to separate the active pharmaceutical ingredient (API) from any potential degradants.[1][2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any observed degradation products.[7][8]
Troubleshooting Guides
Issue 1: Precipitation of IPAG in Aqueous Solution
-
Possible Cause: The compound may have limited solubility in the chosen aqueous buffer, especially at neutral or higher pH where the guanidine group is less likely to be protonated.
-
Troubleshooting Steps:
-
Lower the pH: Attempt to lower the pH of the solution to increase the protonation of the guanidine group, which should enhance aqueous solubility.
-
Increase the percentage of co-solvent: If the experimental conditions allow, increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution.
-
Use a different buffer system: Some buffer components can interact with the compound and reduce its solubility. Experiment with different buffer systems.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Issue 2: Inconsistent Results in Stability Studies
-
Possible Cause: This could be due to a variety of factors, including inconsistent sample preparation, degradation during the analytical process, or issues with the analytical instrumentation.
-
Troubleshooting Steps:
-
Standardize sample preparation: Ensure that all samples are prepared in a consistent manner, including the solvent, concentration, and final pH.
-
Evaluate analytical method robustness: The HPLC method should be validated for robustness to ensure that small variations in parameters (e.g., mobile phase composition, flow rate, temperature) do not significantly affect the results.
-
Check for degradation in the autosampler: If samples are left in the autosampler for an extended period, degradation may occur. Analyze samples immediately after preparation or ensure the autosampler is temperature-controlled.
-
Instrument performance: Regularly check the performance of the HPLC system, including pump performance, detector stability, and column integrity.
-
Issue 3: Appearance of Unknown Peaks in the Chromatogram
-
Possible Cause: These are likely degradation products of IPAG.
-
Troubleshooting Steps:
-
Perform forced degradation studies: Systematically expose IPAG solutions to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[3][4] This will help in confirming that the new peaks are indeed degradants.
-
Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of the unknown peaks, which can help in determining if they are related to the parent compound.
-
Employ LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for the structural elucidation of unknown impurities and degradation products.[7][8]
-
Data Presentation
The following table is a hypothetical example to illustrate how stability data for 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine could be presented. The data shown here is not based on actual experimental results.
Table 1: Hypothetical Stability Data for 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine in Solution
| Storage Condition | Time Point | Assay (% of Initial) | Total Degradants (%) | Appearance |
| 25°C / 60% RH | 0 months | 100.0 | 0.0 | Clear, colorless solution |
| 1 month | 99.5 | 0.5 | Clear, colorless solution | |
| 3 months | 98.2 | 1.8 | Clear, colorless solution | |
| 6 months | 96.5 | 3.5 | Clear, slightly yellow solution | |
| 40°C / 75% RH | 0 months | 100.0 | 0.0 | Clear, colorless solution |
| 1 month | 97.8 | 2.2 | Clear, colorless solution | |
| 3 months | 94.1 | 5.9 | Clear, yellow solution | |
| 6 months | 89.9 | 10.1 | Clear, yellow solution with precipitate | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 92.3 | 7.7 | Clear, yellow solution |
Experimental Protocols
Protocol: Forced Degradation Study of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
1. Objective: To investigate the degradation of IPAG under various stress conditions to identify potential degradation products and pathways.
2. Materials:
-
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
DMSO
-
pH meter
-
HPLC system with a UV/PDA detector
-
LC-MS system
3. Stock Solution Preparation:
-
Prepare a stock solution of IPAG at a concentration of 1 mg/mL in methanol or DMSO.
4. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of IPAG in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of IPAG (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample by HPLC.
-
5. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS.
Visualizations
Caption: Workflow for a typical chemical stability assessment of a pharmaceutical compound.
Caption: Simplified signaling pathway of the Sigma-1 receptor, the target of IPAG.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up IPAG Synthesis for Preclinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of Isopropyl β-D-1-thiogalactopyranoside (IPAG) synthesis for preclinical trials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and analysis of IPAG at a larger scale.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Crude IPAG | Incomplete reaction; Suboptimal reaction temperature; Inefficient phase transfer catalyst (if applicable); Degradation of starting materials or product. | - Monitor reaction completion using TLC or in-process HPLC. - Optimize reaction temperature and time based on small-scale experiments. - Screen different phase transfer catalysts and optimize their concentration. - Ensure high purity of starting materials (e.g., protected galactose, isopropyl thiol). |
| Presence of α-anomer Impurity | Incorrect stereoselective control during glycosylation; Epimerization during workup or purification. | - Utilize appropriate protecting groups on the galactose starting material to favor β-anomer formation. - Carefully control the reaction temperature and stoichiometry of reagents. - Employ a purification method with high resolving power, such as preparative HPLC or crystallization. |
| Incomplete Deprotection | Insufficient deprotection reagent; Suboptimal reaction time or temperature for deprotection. | - Increase the equivalents of the deprotection reagent (e.g., sodium methoxide for acetyl groups). - Extend the reaction time or moderately increase the temperature, while monitoring for side reactions. |
| Discoloration of Final Product (Yellowish tint) | Presence of residual solvents or byproducts; Thermal degradation during drying. | - Ensure efficient removal of all solvents through appropriate drying techniques (e.g., vacuum oven at controlled temperature). - Characterize the colored impurity by NMR and MS to identify its source and adjust the process accordingly. |
| Poor Purity Profile by HPLC | Multiple side reactions; Inefficient purification of crude product. | - Re-evaluate the synthetic route to minimize side product formation. - Optimize the purification strategy. This may involve a combination of column chromatography and recrystallization. |
| Inconsistent Batch-to-Batch Purity | Variability in raw material quality; Poor process control. | - Implement stringent quality control for all starting materials. - Standardize all reaction parameters, including addition rates, mixing speeds, and temperature profiles. |
| Difficulty in Removing Residual Solvents | Inefficient drying process; High boiling point of entrapped solvents. | - Utilize a high-vacuum drying oven with a suitable temperature profile. - Consider alternative workup procedures to minimize the use of high-boiling point solvents. |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What are the most critical parameters to control during the scale-up of IPAG synthesis?
A1: The most critical parameters include:
-
Temperature: Both the glycosylation and deprotection steps are sensitive to temperature fluctuations, which can affect yield and impurity profiles.
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants is crucial to drive the reaction to completion and minimize side products.
-
Purity of Starting Materials: The purity of the protected galactose and the sulfur source directly impacts the final purity of the IPAG.
-
Mixing Efficiency: In larger reactors, ensuring homogenous mixing is vital for consistent reaction kinetics.
Q2: What are some common impurities encountered in large-scale IPAG synthesis?
A2: Common impurities can include:
-
Unreacted Starting Materials: Such as protected galactose derivatives.
-
The α-anomer of IPAG: A stereoisomer that can be difficult to separate.
-
Partially Deprotected Intermediates: If the deprotection step is incomplete.
-
Byproducts from Side Reactions: Such as oxidation of the thioether.
-
Residual Solvents: From the reaction and purification steps.
Q3: What purification methods are suitable for obtaining preclinical grade IPAG?
A3: A combination of techniques is often employed:
-
Column Chromatography: Typically using silica gel to remove the bulk of impurities from the crude product.
-
Recrystallization: An effective method for achieving high purity and removing minor impurities. The choice of solvent system is critical.
-
Preparative HPLC: For achieving very high purity, especially in removing closely related impurities like the α-anomer.
Analytical Methods and Quality Control
Q4: What analytical techniques are essential for characterizing preclinical grade IPAG?
A4: A comprehensive analytical panel should include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities. A validated stability-indicating method is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities. Quantitative NMR (qNMR) can be used for accurate potency determination.
-
Mass Spectrometry (MS): To confirm the molecular weight of IPAG and identify unknown impurities.
-
Karl Fischer Titration: To determine the water content.
-
Residual Solvent Analysis (by GC-HS): To quantify any remaining solvents from the manufacturing process.
Q5: What are the typical specifications for preclinical grade IPAG?
A5: While specifications can vary, a typical profile for preclinical IPAG would be:
-
Purity (by HPLC): ≥ 99.0%
-
Individual Impurities (by HPLC): ≤ 0.15%
-
Water Content (by Karl Fischer): ≤ 0.5%
-
Residual Solvents: Within ICH limits.
-
Appearance: White to off-white crystalline powder.
Q6: How should the stability of preclinical IPAG be assessed?
A6: Stability studies are crucial to determine the retest period and appropriate storage conditions. These studies should be conducted according to ICH guidelines and typically involve:
-
Long-term stability testing: Storing the IPAG at the intended storage condition (e.g., 2-8 °C) and testing at specified time points.
-
Accelerated stability testing: Storing the IPAG at elevated temperature and humidity (e.g., 40 °C / 75% RH) to predict long-term stability.
-
Forced degradation studies: Exposing the IPAG to harsh conditions (acid, base, oxidation, light, heat) to understand its degradation pathways and to ensure the analytical methods are stability-indicating.
Experimental Protocols
HPLC-UV Method for Purity Analysis of IPAG
This protocol provides a general framework for the development of an HPLC-UV method for determining the purity of IPAG. Method validation according to ICH guidelines is required before use.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve IPAG in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. |
¹H-NMR for Structural Confirmation
This is a general procedure for obtaining a ¹H-NMR spectrum of IPAG for identity confirmation.
| Parameter | Description |
| Solvent | Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O) |
| Concentration | 5-10 mg/mL |
| Instrument | 400 MHz or higher NMR spectrometer |
| Parameters | Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio. |
| Analysis | The chemical shifts, splitting patterns, and integrations of the observed protons should be consistent with the known structure of IPAG. |
Visualizations
IPAG Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of preclinical grade IPAG.
Lac Operon Induction by IPAG
Caption: Mechanism of lac operon induction by IPAG, leading to protein expression.[1][2][3]
References
Technical Support Center: Overcoming High Background in Early Time-Point PET Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing high background activity in early time-point Positron Emission Tomography (PET) scans, with a focus on novel radiotracers like ¹⁸F-IPAG. Due to the limited availability of specific data on ¹⁸F-IPAG, this guide provides a framework based on established principles of PET imaging and troubleshooting for other radiotracers.
Troubleshooting Guides
High background signal in PET imaging can obscure the specific signal from the target tissue, leading to poor image quality and inaccurate quantification. The following troubleshooting guide provides a systematic approach to identify and mitigate the causes of high background in your experiments.
Problem: High background signal obscuring the target region in early time-point scans.
Possible Cause 1: Suboptimal Subject Preparation
Inadequate preparation of the subject before the scan can lead to altered biodistribution and increased non-specific uptake of the tracer.
Solutions:
-
Fasting: For tracers targeting metabolic pathways, ensure subjects are fasted for an appropriate period (typically 4-6 hours) to reduce background glucose metabolism.[1]
-
Hydration: Proper hydration helps to ensure efficient clearance of the tracer through the urinary tract, reducing background signal from the bladder and surrounding tissues.[2]
-
Resting Conditions: To minimize non-specific muscle uptake, subjects should rest in a quiet, dimly lit room before and during the tracer uptake phase.[1]
-
Dietary Restrictions: Depending on the tracer's target, specific dietary restrictions may be necessary to reduce competitive binding or non-specific uptake.
Experimental Protocol: Optimizing Subject Preparation
-
Divide subjects into different preparation groups (e.g., varying fasting times).
-
Administer the radiotracer and acquire PET scans at the desired early time points.
-
Quantify the signal-to-background ratio for each group.
-
Analyze the data to determine the optimal preparation protocol.
Data Presentation: Impact of Fasting on Signal-to-Background Ratio
| Fasting Duration (hours) | Average Signal-to-Background Ratio | Standard Deviation |
| 2 | 1.5 | 0.3 |
| 4 | 2.8 | 0.4 |
| 6 | 4.2 | 0.5 |
| 8 | 4.1 | 0.6 |
This is a template table. Users should populate it with their own experimental data.
Possible Cause 2: Issues with Tracer Administration
The method of tracer administration can influence its biodistribution and clearance, potentially leading to high background.
Solutions:
-
Catheterization: Ensure the catheter is correctly placed to avoid extravasation of the tracer at the injection site, which can create a "hot spot" and increase local background.
-
Specific Activity: Low specific activity of the radiotracer can lead to saturation of the target receptors and increased non-specific binding of the unlabeled compound. Always check the specific activity provided by the radiopharmacy.
-
Injection Volume and Rate: A slow, steady injection is generally preferred to a rapid bolus, as it can lead to a more favorable biodistribution.
Possible Cause 3: Suboptimal Imaging Protocol
The timing of the PET scan acquisition is critical for achieving a good signal-to-background ratio.
Solutions:
-
Uptake Time: Early time points may not allow for sufficient clearance of the tracer from non-target tissues. Experiment with slightly longer uptake times to improve the signal-to-background ratio.
-
Acquisition Duration: While early time points are desired, the acquisition duration must be long enough to collect sufficient counts for good image quality. Shorter scan times can lead to noisy images where the background is more prominent.
Experimental Protocol: Optimizing Uptake Time
-
Administer the radiotracer to a cohort of subjects.
-
Perform dynamic or serial static PET scans at various time points post-injection (e.g., 15, 30, 45, 60 minutes).
-
Calculate the signal-to-background ratio for each time point.
-
Plot the signal-to-background ratio over time to determine the optimal imaging window.
Data Presentation: Signal-to-Background Ratio at Different Uptake Times
| Uptake Time (minutes) | Average Signal-to-Background Ratio | Standard Deviation |
| 15 | 1.8 | 0.4 |
| 30 | 3.5 | 0.6 |
| 45 | 5.1 | 0.7 |
| 60 | 4.8 | 0.8 |
This is a template table. Users should populate it with their own experimental data.
Possible Cause 4: Data Analysis and Correction Issues
Inappropriate data analysis techniques can fail to adequately correct for background noise.
Solutions:
-
Attenuation Correction: Ensure that accurate attenuation correction is performed, as it is crucial for quantitative PET imaging.[3]
-
Scatter Correction: Implement appropriate scatter correction algorithms to reduce the contribution of scattered photons to the background signal.
-
Region of Interest (ROI) Definition: Carefully define the ROIs for both the target and background regions to ensure accurate calculation of the signal-to-background ratio.
-
Partial Volume Correction: For small structures, consider using partial volume correction methods to obtain more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is considered "high background" in a PET scan?
A1: High background is a relative term, but generally, it refers to a situation where the signal from non-target tissues is intense enough to make it difficult to clearly delineate and accurately quantify the signal from the target of interest. A low signal-to-background ratio is indicative of high background.
Q2: Can the biodistribution of a novel tracer change between preclinical models and humans?
A2: Yes, interspecies differences in metabolism and protein binding can lead to significant variations in tracer biodistribution and clearance. Therefore, preclinical data should be interpreted with caution, and optimization of the imaging protocol is often necessary when moving to human studies.
Q3: How can I differentiate between non-specific binding and specific uptake in background tissues?
A3: A blocking study can be performed to address this. In a blocking study, a cohort of subjects is pre-dosed with a high concentration of a non-radioactive version of the ligand that is known to bind to the target. This will block the specific binding sites. A subsequent PET scan with the radiotracer should then show significantly reduced uptake in the target tissue, while non-specific binding in background tissues should remain largely unchanged.
Q4: What role does the blood-brain barrier (BBB) play in high background for neuroinflammation tracers?
A4: For PET tracers targeting the central nervous system (CNS), penetration of the BBB is essential. However, if the tracer has high non-specific binding to brain tissue or is a substrate for efflux transporters at the BBB, it can result in high background signal throughout the brain, making it difficult to detect focal areas of neuroinflammation.[2]
Q5: Are there computational methods to reduce background noise post-acquisition?
A5: Yes, various image processing and reconstruction algorithms can help to reduce noise and improve image quality. Statistical reconstruction methods that incorporate physical effects like scatter and random coincidences can reduce noise.[3] Additionally, deep learning-based approaches are being developed to improve PET image reconstruction and reduce noise.[3]
Visualizations
References
Best practices for handling and storage of IPAG compound
Disclaimer: The information provided below is for a hypothetical compound referred to as "IPAG," an acronym for "Inhibitor of Apoptosis Protein (IAP) Antagonist." This guide is intended to serve as a template for best practices in handling and storage of novel research compounds. Always refer to the specific Safety Data Sheet (SDS) and technical documentation provided by the manufacturer for the actual compound you are using.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting IPAG?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. IPAG is typically soluble in DMSO at concentrations up to 100 mM. For cell-based assays, further dilution of the DMSO stock in aqueous media is required. Ensure the final DMSO concentration in your experimental setup is non-toxic to the cells (typically <0.5%).
Q2: How should I store the lyophilized powder and reconstituted stock solutions of IPAG?
A2: Lyophilized IPAG should be stored at -20°C upon receipt. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term use (up to one week), aliquots can be stored at -20°C.
Q3: Is IPAG light-sensitive?
A3: While specific photostability data for IPAG is not available, it is a general best practice to protect all research compounds from light to prevent potential degradation. Store IPAG powder and solutions in amber vials or tubes wrapped in foil.
Q4: What are the known cellular targets of IPAG?
A4: IPAG is an IAP antagonist, meaning it is designed to inhibit the function of Inhibitor of Apoptosis Proteins (IAPs). This can lead to the activation of caspases and subsequent apoptosis (programmed cell death) in cancer cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Media | The aqueous solubility of IPAG is low. | - Increase the final DMSO concentration slightly (while staying within the cell tolerance limits).- Prepare fresh dilutions from the DMSO stock for each experiment.- Vortex the solution thoroughly before adding it to your experimental setup. |
| Inconsistent Experimental Results | - Compound degradation due to improper storage.- Inaccurate pipetting of the compound.- Cell line resistance to IAP antagonists. | - Ensure proper storage conditions are met (see FAQs).- Calibrate your pipettes regularly.- Use a positive control to confirm the experimental setup is working.- Test a panel of cell lines with varying sensitivities to IAP antagonists. |
| No Observed Cellular Effect | - Insufficient concentration of IPAG.- The chosen cell line may not be sensitive to IAP antagonism.- The experimental endpoint is not appropriate for detecting apoptosis. | - Perform a dose-response experiment to determine the optimal concentration.- Confirm that the target IAPs are expressed in your cell line.- Use multiple assays to measure apoptosis (e.g., caspase activity, Annexin V staining). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of IPAG in cell culture media. Remove the old media from the wells and add the IPAG-containing media. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Cleaved Caspase-3
-
Cell Lysis: After treating cells with IPAG for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified signaling pathway of IPAG.
Caption: General experimental workflow for IPAG.
References
Validation & Comparative
Validating the Specificity of [¹²⁴I]IPAG Binding to Sigma-1 Receptors: A Comparative Guide
This guide provides a detailed comparison of [¹²⁴I]IPAG with other alternative radioligands for imaging the Sigma-1 Receptor (S1R), a protein overexpressed in a variety of human cancers. The objective is to present supporting experimental data to validate the specificity of [¹²⁴I]IPAG binding to S1Rs, making it a valuable tool for researchers, scientists, and professionals in drug development.
Comparative Analysis of Sigma-1 Receptor Radioligands
The performance of [¹²⁴I]IPAG as a PET imaging agent for S1Rs is best understood in the context of other available radiotracers. This section compares key performance indicators of [¹²⁴I]IPAG with two other notable S1R radioligands: [¹⁸F]FTC-146 and [¹¹C]SA4503.
Table 1: In Vitro Binding Affinity of Sigma-1 Receptor Radioligands
| Radioligand | Ki (nM) | Assay Details | Reference |
| [¹²⁴I]IPAG | 2.5 | Competition binding assay using [³H]-(+)-pentazocine in rat liver homogenates. | [1][2] |
| [¹⁸F]FTC-146 | 0.0025 | Competition binding assay against --INVALID-LINK---pentazocine in rat brain membranes. | |
| [¹¹C]SA4503 | 3.9 | Competition binding assay using --INVALID-LINK---pentazocine in rat brain membranes. |
Table 2: In Vivo Biodistribution of Sigma-1 Receptor Radioligands in Tumor-Bearing Mice (%ID/g)
| Organ | [¹²⁴I]IPAG (MCF-7 Xenograft, 48h p.i.) | [¹⁸F]FTC-146 (Data in tumor models not available) | [¹¹C]SA4503 (C6 Glioma Xenograft, 60 min p.i.) |
| Blood | 0.11 ± 0.02 | N/A | 0.70 ± 0.11 |
| Tumor | 0.94 ± 0.23 | N/A | 2.01 ± 0.28 |
| Muscle | 0.02 ± 0.00 | N/A | 0.45 ± 0.07 |
| Liver | 0.40 ± 0.08 | N/A | 4.58 ± 0.53 |
| Kidney | 0.12 ± 0.02 | N/A | 3.21 ± 0.45 |
| Spleen | 0.07 ± 0.01 | N/A | 2.15 ± 0.33 |
| Lung | 0.08 ± 0.01 | N/A | 2.33 ± 0.29 |
| Heart | 0.04 ± 0.01 | N/A | 1.23 ± 0.17 |
| Brain | 0.01 ± 0.00 | N/A | 1.54 ± 0.21 |
p.i. = post-injection
Table 3: Tumor-to-Background Ratios of [¹²⁴I]IPAG in MCF-7 Xenograft Model
| Time Post-Injection | Tumor-to-Blood | Tumor-to-Muscle |
| 4 h | 2.0 | 10.2 |
| 24 h | 4.2 | 21.8 |
| 48 h | 8.5 | 47.0 |
| 72 h | 5.0 | 15.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Competition Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor by measuring its ability to compete with a known radioligand.
In Vivo PET Imaging and Biodistribution in Tumor-Bearing Mice
This protocol outlines the procedure for evaluating the in vivo performance of a Sigma-1 receptor radioligand.
Validation of [¹²⁴I]IPAG Specificity
The specificity of [¹²⁴I]IPAG for the Sigma-1 receptor is demonstrated through several key experimental findings.
High Binding Affinity
As shown in Table 1, IPAG exhibits a high binding affinity for the Sigma-1 receptor with a Ki value in the low nanomolar range.[1][2] This indicates a strong and specific interaction between the ligand and the receptor.
In Vivo Blocking Studies
In vivo studies have demonstrated that the uptake of [¹²⁴I]IPAG in S1R-rich tissues and tumors can be significantly blocked by pre-administration of a non-radioactive S1R ligand. For instance, in MCF-7 tumor-bearing mice, pre-treatment with an excess of cold IPAG or haloperidol (another S1R ligand) resulted in a substantial reduction of [¹²⁴I]IPAG uptake in the tumor and other S1R-expressing organs. This competitive inhibition is a strong indicator that the observed uptake is receptor-mediated and specific.
Favorable Biodistribution and Tumor-to-Background Ratios
The biodistribution data for [¹²⁴I]IPAG reveals high uptake in tumors known to overexpress S1Rs, such as MCF-7 breast cancer xenografts.[3][4] Concurrently, the tracer shows rapid clearance from non-target tissues like muscle and blood, leading to excellent tumor-to-background ratios that improve over time (Table 3). This differential uptake and retention pattern is consistent with specific binding to the target receptor in the tumor.
Logical Flow of Specificity Validation
The validation of [¹²⁴I]IPAG's specificity follows a logical progression from in vitro characterization to in vivo confirmation.
References
- 1. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging Sigma-1 Receptor (S1R) using Iodine-124 Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging Sigma-1 Receptor (S1R) Expression Using Iodine-124-Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IPAG and Other Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sigma-1 (σ₁) receptor antagonist IPAG with other notable antagonists. The information is intended to assist researchers in selecting the appropriate tools for their studies and to provide a deeper understanding of the pharmacological landscape of σ₁ receptor modulation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Sigma-1 Receptor Antagonism
The sigma-1 receptor (σ₁R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] It is involved in a wide range of cellular functions, including the modulation of calcium signaling, ion channel activity, and intercellular signaling pathways.[1][2] Consequently, σ₁R has emerged as a promising therapeutic target for a variety of pathological conditions, including neuropathic pain, cancer, and neurodegenerative diseases.[3][4] Sigma-1 receptor antagonists are molecules that bind to the σ₁R and inhibit its function, offering a potential avenue for therapeutic intervention.
IPAG (1-(4-iodophenyl)-3-(2-adamantyl)guanidine) is a potent and selective σ₁ receptor antagonist that has been shown to induce apoptosis in cancer cells and modulate signaling pathways involved in cell growth and survival.[5] This guide will compare the binding affinity and selectivity of IPAG with other well-characterized σ₁R antagonists.
Comparative Binding Affinity and Selectivity
The binding affinity (Ki) of a ligand for its receptor is a critical parameter for assessing its potency. The following table summarizes the reported Ki values for IPAG and other selected σ₁ receptor antagonists. A lower Ki value indicates a higher binding affinity. Selectivity is also a crucial factor, indicating the ligand's preference for the σ₁ receptor over the σ₂ receptor and other off-target receptors.
| Compound | Sigma-1 (σ₁) Ki (nM) | Sigma-2 (σ₂) Ki (nM) | Selectivity (σ₂/σ₁) | Other Receptor Affinities |
| IPAG | 2.5 - 4.3[5] | - | - | - |
| Haloperidol | 2.2 - 8[6][7] | - | - | High affinity for Dopamine D2 receptors.[6] |
| Rimcazole | - | - | - | Interacts with other receptors. |
| BD-1047 | - | - | >50-fold selective for σ₁ over σ₂.[8] | >100-fold selective over opioid, PCP, muscarinic, dopamine, adrenergic, and serotonin receptors.[8] |
| BD-1063 | 4.43 - 9[9][10] | 449[11] | ~50[12] | ≥100-fold selective over opioid, PCP, muscarinic, dopamine, adrenergic, and serotonin receptors.[12] |
| NE-100 | - | - | Moderate selectivity over σ₂.[3] | - |
| AC927 | 30[13] | 138[13] | 4.6 | Low affinity for other receptors, monoamine transporters, and ion channels.[13] |
| SI 1/28 | 6.1[4] | 2,583[4] | 423 | - |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used to characterize σ₁ receptor antagonists.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the σ₁ receptor.
Materials:
-
Membrane preparations from cells or tissues expressing σ₁ receptors (e.g., guinea pig liver).[14]
-
Radioligand: [³H]-(+)-pentazocine is a selective σ₁R radioligand.[14]
-
Non-specific binding control: Haloperidol (1 µM).[15]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Test compounds at various concentrations.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from a suitable source.
-
In a 96-well plate, add the membrane preparation, the radioligand ([³H]-(+)-pentazocine) at a fixed concentration (e.g., 1.0 nM), and varying concentrations of the unlabeled test compound.[15]
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known σ₁R ligand (e.g., 1 µM haloperidol).[15]
-
Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 90 minutes to 6 hours).[14][15]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Imaging Assay
This assay is used to assess the functional effect of σ₁ receptor antagonists on intracellular calcium ([Ca²⁺]i) levels. Sigma-1 receptor modulation can influence calcium release from the endoplasmic reticulum.[2]
Materials:
-
Cultured cells expressing σ₁ receptors (e.g., cortical neurons, BV2 microglia).[16][17]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8-AM).[16]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test compounds (σ₁R antagonists).
-
Agonist to stimulate calcium release (e.g., a compound that induces in vitro ischemia or an IP₃-generating agonist).[17]
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities.
Procedure:
-
Plate the cells in a suitable format (e.g., glass-bottom dishes or 96-well plates).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8-AM) by incubating them in a buffer containing the dye for a specific duration (e.g., 30 minutes at 37°C).[16]
-
Wash the cells to remove the excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the test σ₁ receptor antagonist at the desired concentration and incubate for a specific period.
-
Stimulate the cells with an agonist to induce a calcium response.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Analyze the data to determine the effect of the antagonist on the agonist-induced calcium response. This is often quantified by measuring the peak fluorescence intensity or the area under the curve.
Visualizations
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the σ₁ receptor. Under basal conditions, σ₁R is associated with the BiP chaperone protein at the endoplasmic reticulum. Upon stimulation by agonists or cellular stress, σ₁R dissociates from BiP and can translocate to other cellular compartments, where it interacts with and modulates the activity of various proteins, including ion channels (like NMDA receptors and voltage-gated K⁺ channels) and signaling molecules, ultimately influencing cellular processes like calcium homeostasis and cell survival.[1][2]
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Sigma-1 Receptor Antagonist Evaluation
The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound as a potential σ₁ receptor antagonist.
Caption: Workflow for Sigma-1 Receptor Antagonist Evaluation.
Conclusion
This guide provides a comparative overview of IPAG and other sigma-1 receptor antagonists, highlighting their binding affinities and selectivities. The detailed experimental protocols and visual diagrams of the signaling pathway and experimental workflow are intended to serve as valuable resources for researchers in the field. The selection of an appropriate antagonist will depend on the specific research question, with considerations for potency, selectivity, and the desired experimental system. Further research into the nuanced mechanisms of action of these antagonists will continue to elucidate the complex role of the sigma-1 receptor in health and disease.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 138356-20-4 | BD 1047| BD-1047;BD1047|BioChemPartner [biochempartner.com]
- 9. BD1063 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 12. BD 1063 dihydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine and Haloperidol: Efficacy and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established first-generation antipsychotic, haloperidol, and the investigational compound, 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG). The comparison is based on their distinct mechanisms of action, receptor binding profiles, and data from preclinical studies. While extensive data exists for haloperidol, information on the antipsychotic efficacy of IPAG is limited. This guide, therefore, juxtaposes the known properties of haloperidol with the theoretical potential of IPAG, based on its selective pharmacology.
Mechanism of Action and Signaling Pathways
The therapeutic effects and side-effect profiles of haloperidol and IPAG are dictated by their interactions with different primary molecular targets.
Haloperidol: A potent antagonist of the dopamine D2 receptor, haloperidol's antipsychotic effects are primarily attributed to the blockade of this receptor in the mesolimbic pathway of the brain. This blockade is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of psychosis, such as hallucinations and delusions.[1][2] However, its antagonism of D2 receptors in the nigrostriatal pathway is also linked to a high incidence of extrapyramidal side effects (EPS), which are movement-related disorders.[3] Haloperidol also exhibits affinity for other receptors, including α1-adrenergic and sigma-1 receptors, which may contribute to its overall pharmacological profile.[4][5]
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG): In contrast to haloperidol, IPAG is a high-affinity and selective antagonist of the sigma-1 receptor (S1R), with a dissociation constant (Kd) of 9 nM.[6][7] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is involved in regulating calcium signaling, ion channel function, and neuronal plasticity. Antagonism of the S1R has been explored as a potential mechanism for antipsychotic action.[8] While the precise downstream signaling of IPAG's antipsychotic potential is not fully elucidated, it is hypothesized to modulate glutamatergic and dopaminergic neurotransmission indirectly, potentially offering a different therapeutic approach with a reduced risk of D2-related side effects.
Data Presentation: Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki or Kd in nM) of haloperidol and IPAG. It is important to note the absence of a comprehensive binding profile for IPAG in the public domain, which limits a direct comparison across multiple receptor types.
| Receptor | Haloperidol (Ki, nM) | 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) (Kd, nM) |
| Dopamine D2 | 0.89 - 1.5 [5] | Not Available |
| Sigma-1 | High Affinity [5][9] | 9 [6][7] |
| Serotonin 5-HT2A | 2.6 (ED50, mg/kg)[4] | Not Available |
| Alpha-1 Adrenergic | 0.42 (ED50, mg/kg)[4] | Not Available |
| Histamine H1 | Moderate Affinity[5] | Not Available |
| Muscarinic M1 | Negligible Affinity[4] | Not Available |
Experimental Protocols for Efficacy Assessment
Several preclinical behavioral assays are standardly used to predict the antipsychotic efficacy of novel compounds. While data for IPAG in these models are not currently available, the protocols for these key experiments are detailed below.
Conditioned Avoidance Response (CAR)
The CAR test is a well-validated model for predicting antipsychotic activity. Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic potential.[4]
Protocol:
-
Apparatus: A two-compartment shuttle box with a gate between compartments and a grid floor capable of delivering a mild foot shock.
-
Habituation: Rodents are habituated to the shuttle box for a set period over one to two days.
-
Training: A conditioned stimulus (CS), such as a light or tone, is presented for a fixed duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.8 mA for 5 seconds), delivered through the grid floor.[3]
-
Avoidance/Escape: If the animal crosses to the other compartment during the CS presentation, it is recorded as an "avoidance" response, and the shock is not delivered. If the animal crosses after the onset of the US, it is an "escape" response. Failure to cross during the US is an "escape failure."[3]
-
Testing: After training, animals are administered the test compound (e.g., haloperidol, IPAG) or vehicle, and the number of avoidance, escape, and escape failure responses are recorded over a set number of trials.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of a drug to restore disrupted PPI is considered indicative of antipsychotic-like effects.[8][10]
Protocol:
-
Apparatus: A startle chamber that can deliver acoustic stimuli (background noise, prepulse, and startle pulse) and measure the whole-body startle response of the rodent.
-
Acclimation: The animal is placed in the chamber for a 5-10 minute acclimation period with constant background white noise (e.g., 65-68 dB).[1]
-
Testing Session: The session consists of pseudo-randomized trials of:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 105-115 dB for 20 ms) is presented.[1]
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse; e.g., 3-16 dB above background) is presented shortly before the startle pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Measurement: The startle amplitude is measured in all trial types. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
Drug Effects: Test compounds are administered before the session to assess their ability to modulate baseline PPI or reverse induced deficits in PPI.
Amphetamine-Induced Hyperlocomotion
This model is based on the hyperdopaminergic theory of schizophrenia. Amphetamine increases dopamine release, leading to hyperlocomotion in rodents. Antipsychotics that block dopamine D2 receptors, like haloperidol, can attenuate this effect.[11][12]
Protocol:
-
Apparatus: An open-field arena equipped with infrared beams to automatically track the locomotor activity of the animal.[12]
-
Habituation: The animal is placed in the open field for a habituation period (e.g., 30-60 minutes) to establish a baseline level of activity.
-
Drug Administration: The test compound or vehicle is administered, followed by an injection of amphetamine (e.g., 0.5-1 mg/kg).[11]
-
Data Recording: Locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for a set duration (e.g., 60-90 minutes) post-amphetamine injection.[11][12]
-
Analysis: The locomotor activity in the drug-treated groups is compared to the vehicle-treated group to determine if the compound can reduce amphetamine-induced hyperlocomotion.
Conclusion
Haloperidol and 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine represent two distinct approaches to antipsychotic pharmacology. Haloperidol's efficacy is well-established and is directly linked to its potent antagonism of dopamine D2 receptors, a mechanism that also underlies its significant motor side effects. In contrast, IPAG, as a selective sigma-1 receptor antagonist, offers a novel and potentially differentiated mechanism of action. While the antagonism of sigma-1 receptors has shown promise in preclinical models of psychosis, the lack of direct comparative studies with established antipsychotics and a comprehensive receptor binding profile for IPAG makes a definitive assessment of its relative efficacy premature. Future research, including head-to-head preclinical studies in the models described above, is essential to elucidate the therapeutic potential of IPAG and other selective sigma-1 receptor antagonists in the treatment of psychotic disorders.
References
- 1. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 2. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens [frontiersin.org]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. web.mousephenotype.org [web.mousephenotype.org]
- 6. google.com [google.com]
- 7. Imaging Sigma-1 Receptor (S1R) using Iodine-124 Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 9. Active Avoidance protocol 01282020 [protocols.io]
- 10. youtube.com [youtube.com]
- 11. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 12. b-neuro.com [b-neuro.com]
Comparative Analysis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (I-AdG) Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (I-AdG), a known high-affinity ligand for the Sigma-1 receptor. The objective is to present available data on its cross-reactivity with other receptor types, offering insights into its selectivity. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Executive Summary
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (I-AdG), also known as IPAG, is a well-characterized antagonist of the Sigma-1 receptor (S1R) with high affinity, demonstrating a dissociation constant (Kd) in the low nanomolar range.[1] Available data strongly indicates a high degree of selectivity for the S1R. While comprehensive screening data across a wide array of receptor families is not extensively published, studies on I-AdG and structurally similar compounds suggest minimal interaction with several other major receptor classes, including dopaminergic, opioid, and nicotinic acetylcholine receptors. This high selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes the likelihood of off-target effects.
Receptor Binding Profile of I-AdG
| Receptor | Ligand | Binding Affinity (Ki/Kd) | Comments |
| Sigma-1 (S1R) | I-AdG | 9 nM (Kd)[1] | High affinity, antagonist activity. |
| Sigma-2 (S2R) | I-AdG | Lower affinity than S1R | While specific Ki values are not consistently reported in broad screens, the literature emphasizes the selectivity of I-AdG for S1R over S2R. |
| Dopamine Receptors | PIPAG | Ineffective inhibitor | Did not inhibit binding of a radioligand to dopamine receptors.[2] |
| Opioid Receptors | PIPAG | Ineffective inhibitor | Did not inhibit binding of a radioligand to opioid receptors.[2] |
| Nicotinic Acetylcholine Receptors | PIPAG | Ineffective inhibitor | Did not inhibit binding of a radioligand to nicotinic acetylcholine receptors.[2] |
| Phencyclidine (PCP) Site of NMDA Receptor | PIPAG | Ineffective inhibitor | Did not inhibit binding of a radioligand to the PCP site.[2] |
*PIPAG is 1-(p-iodophenyl)-3-(1-adamantyl)guanidine, a very close structural analog of I-AdG.
Experimental Protocols
The determination of receptor binding affinity and selectivity is primarily achieved through competitive radioligand binding assays.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is a standard method to determine the binding affinity of a test compound (like I-AdG) for the Sigma-1 receptor.
1. Materials:
- Membrane Preparation: Homogenates from tissues or cells expressing the Sigma-1 receptor (e.g., guinea pig liver, human cell lines).
- Radioligand: Typically --INVALID-LINK---pentazocine, a selective Sigma-1 receptor ligand.
- Test Compound: 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (I-AdG) at various concentrations.
- Non-specific Binding Control: A high concentration of a known Sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Filtration Apparatus: A cell harvester to separate bound and free radioligand.
- Scintillation Counter: To measure radioactivity.
2. Procedure:
- Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (I-AdG).
- Allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).
- Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
To understand the potential functional consequences of I-AdG's receptor interactions, it is crucial to visualize the signaling pathways of its primary target and other potentially relevant receptors.
Sigma-1 Receptor Signaling
The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, primarily related to cellular stress and calcium homeostasis.
Caption: Sigma-1 Receptor Signaling Pathway.
Imidazoline I1 Receptor Signaling
Although direct binding of I-AdG to imidazoline receptors is not established, guanidinium groups are present in some imidazoline receptor ligands. The I1 receptor is involved in blood pressure regulation.
Caption: Imidazoline I1 Receptor Signaling Pathway.
NMDA Receptor Signaling
The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and memory formation. The lack of I-AdG analog binding to the PCP site suggests no direct interaction with this specific modulatory site.
Caption: NMDA Receptor Activation and Signaling.
Conclusion
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (I-AdG) is a highly selective Sigma-1 receptor antagonist with high affinity. The limited available cross-reactivity data for I-AdG and its close analogs suggest a favorable selectivity profile with minimal off-target binding to several key central nervous system receptors. However, to fully characterize its safety and potential for therapeutic development, a comprehensive receptor screening against a broad panel of targets would be highly valuable. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers working with this compound.
References
- 1. Imaging Sigma-1 Receptor (S1R) using Iodine-124 Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis, cerebral distribution, and binding of [125I]-1-(p-iodophenyl)-3-(1-adamantyl)guanidine, a ligand for sigma binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Radioligand Binding Affinity Determination: Focus on Cannabinoid Receptor Type 1 (CB1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of radioligands used in Scatchard analysis for determining the binding affinity to the Cannabinoid Receptor Type 1 (CB1). While the specific radioligand [125I]PIPAG is not widely documented in publicly available scientific literature, this guide will utilize data for a comparable radioiodinated ligand, [¹²³I]AM251, and contrast its performance with other commonly employed radiolabeled and unlabeled ligands for the CB1 receptor.
Understanding the Landscape of CB1 Receptor Ligands
The CB1 receptor, a key component of the endocannabinoid system, is a major target for drug development. Determining the binding affinity of novel compounds to this receptor is a critical step in the drug discovery process. Radioligand binding assays, particularly when analyzed using the Scatchard plot method, remain a fundamental technique for quantifying the interaction between a ligand and its receptor.
This guide will focus on a representative radioiodinated antagonist, [¹²³I]AM251, and compare its binding characteristics with the widely used tritiated agonist [³H]CP 55,940, and other unlabeled antagonists/inverse agonists such as AM251 and WIN 55,212-2.
Quantitative Comparison of Ligand Binding Affinities at the CB1 Receptor
The following table summarizes the binding affinity (Kd or Ki) and, where available, the maximum binding capacity (Bmax) for selected ligands at the CB1 receptor. These values are crucial for comparing the potency and receptor density across different experimental conditions.
| Ligand | Radiola-bel | Ligand Type | Receptor Source | K_d / K_i (nM) | B_max (pmol/g or fmol/mg) | Reference |
| [¹²³I]AM251 | ¹²³I | Antagonist | Mouse Cerebellum Membranes | 0.23 - 0.62 | 15 - 41 pmol/g | [1] |
| [³H]CP 55,940 | ³H | Agonist | Mouse Cerebellum Membranes | 1.3 - 4 | 15 - 41 pmol/g | [1] |
| AM251 | Unlabeled | Inverse Agonist | Rat Forebrain Membranes | 7.5 (K_i) | Not Applicable | [2][3] |
| WIN 55,212-2 | Unlabeled | Agonist | Human CB1 Receptor | 1.9 (K_i) | Not Applicable | [4] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a higher affinity. Bmax represents the total concentration of receptor sites in the tissue preparation.
Experimental Protocols
A detailed understanding of the experimental methodology is paramount for the accurate interpretation and replication of binding affinity data. Below is a generalized protocol for a radioligand binding assay with Scatchard analysis for the CB1 receptor.
I. Materials and Reagents
-
Radioligand: e.g., [¹²³I]AM251 or [³H]CP 55,940
-
Unlabeled Ligand: For determining non-specific binding (e.g., a high concentration of unlabeled AM251 or CP 55,940).
-
Membrane Preparation: From cells expressing the CB1 receptor or from brain tissue (e.g., cerebellum, striatum, hippocampus).[1]
-
Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
II. Membrane Preparation
-
Homogenize tissue or cell pellets in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-10 µg/µL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
III. Saturation Binding Assay
-
Set up a series of tubes containing a fixed amount of membrane preparation.
-
To each tube, add increasing concentrations of the radioligand.
-
To a parallel set of tubes, add the same increasing concentrations of radioligand plus a high concentration of an unlabeled ligand to determine non-specific binding.
-
Incubate all tubes at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
IV. Data Analysis (Scatchard Plot)
-
Calculate Specific Binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with radioligand alone) at each radioligand concentration.
-
Convert the counts per minute (CPM) to molar concentrations of bound radioligand.
-
Construct a Scatchard plot by plotting the ratio of Bound/Free radioligand on the y-axis against the concentration of Bound radioligand on the x-axis.[5]
-
The data should ideally form a straight line.
-
Determine the Kd from the negative reciprocal of the slope (-1/slope).[5]
-
Determine the Bmax from the x-intercept of the plot.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical radioligand binding assay followed by Scatchard analysis.
Caption: Workflow of a radioligand binding assay with Scatchard analysis.
Signaling Pathway Context
The binding of a ligand to the CB1 receptor initiates a downstream signaling cascade. The following diagram depicts a simplified representation of the canonical CB1 receptor signaling pathway.
Caption: Simplified CB1 receptor signaling cascade.
Conclusion
The selection of a radioligand for binding affinity studies is a critical decision that depends on factors such as the specific research question, the desired ligand type (agonist vs. antagonist), and available resources. While radioiodinated ligands like [¹²³I]AM251 offer high specific activity, tritiated ligands such as [³H]CP 55,940 remain valuable tools. This guide provides a framework for comparing these ligands and a detailed protocol to ensure robust and reproducible binding affinity data, which is essential for advancing our understanding of the CB1 receptor and the development of novel therapeutics.
References
- 1. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM-251 (drug) - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 5. Scatchard equation - Wikipedia [en.wikipedia.org]
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: A Selective Sigma-1 Receptor Ligand
For researchers, scientists, and drug development professionals, 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) has emerged as a potent and selective antagonist for the Sigma-1 receptor (S1R), a unique intracellular chaperone protein. This guide provides a comparative analysis of IPAG's binding profile, supported by experimental data and detailed methodologies, to objectively assess its selectivity as an S1R ligand.
IPAG demonstrates high affinity for the Sigma-1 receptor, with reported dissociation constants (Ki) in the low nanomolar range. This strong binding affinity establishes it as a powerful tool for probing S1R function and as a potential therapeutic agent. While extensively characterized for its S1R interaction, a comprehensive understanding of its selectivity necessitates a comparison with its binding affinity for the Sigma-2 receptor (S2R) and other potential off-target proteins.
Comparative Binding Affinity
The selectivity of a ligand is a critical parameter in drug development, ensuring that its biological effects are mediated through the intended target. The following table summarizes the available quantitative data on the binding affinity of IPAG for the Sigma-1 and Sigma-2 receptors.
| Ligand | Target Receptor | Binding Affinity (Ki) |
| 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) | Sigma-1 Receptor (S1R) | ~2.5 nM [1] |
| 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) | Sigma-2 Receptor (S2R) | Data not explicitly available in the reviewed literature. However, multiple sources describe it as having "high selectivity" for S1R. |
Note: The Ki value for S2R is not consistently reported in publicly available literature, which is a limitation in providing a precise selectivity ratio. However, the consistent description of "high selectivity" across multiple studies strongly suggests a significantly lower affinity for S2R compared to S1R.
Experimental Protocols
The determination of binding affinities is crucial for characterizing a ligand's interaction with its target. A standard method employed in the study of sigma receptor ligands is the competitive radioligand binding assay.
Radioligand Binding Assay for Sigma-1 Receptor
A detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound like IPAG for the S1R is outlined below.[2][3][4]
Objective: To determine the inhibitory constant (Ki) of a test compound for the Sigma-1 receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand)
-
Membrane Preparation: Homogenates from tissues or cells expressing S1R (e.g., guinea pig brain, MDA-MB-468 cells)
-
Test Compound: 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) at various concentrations
-
Non-specific Binding Control: Haloperidol (a high-affinity sigma ligand) at a high concentration (e.g., 10 µM)
-
Assay Buffer: Tris-HCl buffer
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold
-
Scintillation Counter
Workflow:
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound (IPAG). For determining non-specific binding, a separate set of tubes will contain the membrane, radioligand, and a high concentration of haloperidol.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand. Unbound radioligand will pass through the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Sigma-1 Receptor Signaling and Functional Effects of IPAG
The Sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[5][6][7][8] It plays a crucial role in regulating cellular signaling, particularly calcium homeostasis, and in responding to cellular stress.
Under basal conditions, S1R is in a complex with another chaperone, the binding immunoglobulin protein (BiP).[7][9] Upon stimulation by agonist ligands or in response to cellular stress, S1R dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors. One of its key functions is to chaperone the inositol 1,4,5-trisphosphate (IP3) receptor at the MAM, which facilitates the transfer of calcium from the ER to the mitochondria, a process vital for cellular energy production and survival.[6][8]
As an S1R antagonist, IPAG is thought to exert its effects by preventing this chaperone activity. By binding to S1R, IPAG can inhibit the downstream signaling cascades that are initiated by S1R activation. The functional consequences of S1R antagonism by IPAG include:
-
Induction of Apoptosis: In cancer cells, where S1R is often overexpressed, antagonism by IPAG has been shown to induce programmed cell death.
-
Modulation of Immune Response: IPAG has been reported to affect the expression of Programmed Death-Ligand 1 (PD-L1), a key protein in immune checkpoint pathways, suggesting a role in cancer immunotherapy.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor chaperones and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Programmed Death Ligand 1 (PD-L1)-targeted TRAIL combines PD-L1-mediated checkpoint inhibition with TRAIL-mediated apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
A Comparative Guide to the Biodistribution of Radiolabeled Guanidines: MIBG vs. IPAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biodistribution of radiolabeled guanidine derivatives, focusing on the well-established agent meta-iodobenzylguanidine (MIBG) and the investigational compound iodo-phenyl-amino-guanidine (IPAG). While extensive data exists for MIBG, this document highlights the necessity of rigorous and reproducible biodistribution studies for novel radiopharmaceuticals like IPAG by presenting a framework for their comparison.
I. Introduction to Radiolabeled Guanidines in Medical Imaging
Radiolabeled guanidine analogs are crucial in the diagnosis and therapy of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.[1][2] Their structural similarity to norepinephrine allows for uptake by the norepinephrine transporter (NET), which is highly expressed on these tumor cells.[1] Meta-iodobenzylguanidine (MIBG), labeled with either Iodine-123 ([¹²³I]) for imaging or Iodine-131 ([¹³¹I]) for therapy, is the current clinical standard.[1][2] This guide examines the biodistribution of MIBG as a benchmark for evaluating new agents like iodo-phenyl-amino-guanidine (IPAG).
II. Comparative Biodistribution Data
Reproducible biodistribution data is fundamental to the preclinical and clinical validation of any new radiopharmaceutical. While comprehensive data for radiolabeled IPAG is not yet widely published, the following tables present the established biodistribution of [¹²³I]MIBG and [¹³¹I]MIBG. This serves as a reference for the type of quantitative data required to assess the potential of novel agents.
Table 1: Comparative Biodistribution of [¹²³I]MIBG and [¹³¹I]MIBG in Humans (% Injected Dose/Gram)
| Organ/Tissue | [¹²³I]MIBG (at 24h) | [¹³¹I]MIBG (at 48h) | Key Considerations |
| Liver | High | High | Primary site of physiological uptake.[3] |
| Spleen | Moderate | Moderate | Reflects adrenergic innervation.[3] |
| Salivary Glands | Moderate | Moderate | Shows physiological uptake.[3] |
| Myocardium | Moderate | Moderate | Indicates cardiac sympathetic nerve integrity.[3] |
| Lungs | Low | Low | Minimal physiological uptake.[3] |
| Kidneys | Variable | Variable | Primarily reflects excretion pathway.[3][4] |
| Bladder | High | High | Major route of excretion is urinary.[3] |
| Tumor (Neuroblastoma) | High | High | Demonstrates specific uptake in NET-expressing tumors.[1] |
| Blood Clearance | Relatively Fast | Slower than ¹²³I-MIBG | Differences in clearance affect imaging time points.[4] |
Note: The data presented is a qualitative summary based on clinical experience and published literature. Specific quantitative values can vary significantly based on patient population, disease state, and imaging protocol.
III. Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of biodistribution studies. Below is a generalized protocol for a preclinical biodistribution study of a radiolabeled guanidine derivative, based on established methodologies for MIBG.
A. Radiolabeling of Guanidine Derivatives
The radiolabeling process is a critical first step that can influence the in vivo behavior of the tracer.
-
Reagents and Equipment:
-
Guanidine precursor (e.g., MIBG or IPAG)
-
Radioisotope ([¹²³I]NaI or [¹³¹I]NaI)
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching agent (e.g., Sodium metabisulfite)
-
Purification system (e.g., HPLC or solid-phase extraction cartridges)
-
Radio-TLC or radio-HPLC for quality control
-
-
Procedure (Example for Radioiodination):
-
The guanidine precursor is dissolved in an appropriate buffer.
-
The radioiodide is added, followed by the oxidizing agent to facilitate the electrophilic substitution reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is quenched to stop the radioiodination process.
-
The radiolabeled product is purified to remove unreacted radioiodide and byproducts.
-
Radiochemical purity is assessed and must typically be >95% before injection.[1]
-
B. Animal Biodistribution Study
-
Animal Model:
-
Species: Immunocompromised mice (e.g., athymic nude) bearing human neuroblastoma xenografts.
-
Housing: Maintained under specific pathogen-free conditions.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Administration of Radiotracer:
-
A known quantity of the radiolabeled compound (e.g., 0.5-2 mCi of [¹³¹I]MIBG) is injected intravenously via the tail vein.[1]
-
-
Tissue Harvesting and Measurement:
-
At predefined time points (e.g., 1, 4, 24, 48 hours) post-injection, cohorts of animals are euthanized.
-
Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone, and the tumor are collected.
-
The wet weight of each tissue sample is recorded.
-
The radioactivity in each sample is measured using a gamma counter.
-
Standards of the injected dose are also counted to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
The %ID/g is calculated for each tissue at each time point.
-
Tumor-to-organ ratios are determined to assess the imaging contrast or therapeutic window.
-
Statistical analysis is performed to determine the significance of any observed differences between groups.
-
IV. Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
A. Experimental Workflow for Biodistribution Studies
Caption: Workflow of a preclinical biodistribution study.
B. Logical Framework for Comparing Radiolabeled Guanidines
Caption: Key comparison points for guanidine-based radiotracers.
V. Conclusion
The reproducibility of biodistribution studies is paramount for the clinical translation of new radiopharmaceuticals. While [¹²³I]MIBG and [¹³¹I]MIBG have well-documented biodistribution profiles, providing a reliable benchmark, novel agents such as radiolabeled IPAG require similarly rigorous and transparent evaluation. The protocols and comparative frameworks presented in this guide are intended to support the systematic assessment of new radiolabeled guanidines, ultimately ensuring that only the most promising candidates advance toward clinical use. Future studies on IPAG should focus on generating robust, quantitative, and reproducible biodistribution data to allow for a direct and meaningful comparison with the current gold standard.
References
- 1. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of [123I]MIBG and [131I]MIBG for imaging of neuroblastoma and other neural crest tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Alterations of iodine-131 MIBG biodistribution in an anephric patient: comparison to normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Adamantylguanidine-based S1R Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adamantylguanidine-based Sigma-1 Receptor (S1R) ligands, with a focus on 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG). The performance of IPAG is contextualized against other well-established non-adamantylguanidine S1R ligands, supported by experimental data and detailed methodologies.
Introduction to Sigma-1 Receptor Ligands
The Sigma-1 Receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular stress responses and the regulation of various signaling pathways, making it an attractive therapeutic target for a range of neurological disorders and other diseases. S1R ligands are a diverse class of molecules that can modulate S1R function, acting as either agonists or antagonists. Among these, adamantylguanidine-based ligands represent a significant chemical scaffold. This guide focuses on the pharmacological profile of IPAG, a representative adamantylguanidine-based S1R antagonist.
Comparative Analysis of S1R Ligand Performance
To provide a clear perspective on the performance of the adamantylguanidine-based ligand IPAG, its binding affinity and functional activity are compared with those of well-characterized non-adamantylguanidine S1R agonists and antagonists.
Binding Affinity (Ki)
The binding affinity of a ligand for its receptor is a critical parameter, with a lower inhibition constant (Ki) indicating a higher affinity. The following table summarizes the Ki values for IPAG and other selected S1R ligands.
| Ligand | Chemical Class | Functional Class | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |
| IPAG | Adamantylguanidine | Antagonist | 2.8[1], 500 (in presence of GTP)[1] | - | - |
| (+)-Pentazocine | Benzomorphan | Agonist | 3.1 | 5,600 | 1806 |
| PRE-084 | Morphan derivative | Agonist | 2.2 | 3,300 | 1500 |
| Haloperidol | Butyrophenone | Antagonist | 3.2 | 11 | 3.4 |
| NE-100 | Dipropylamine | Antagonist | 0.9 | 148 | 164 |
Note: A higher selectivity ratio indicates a greater preference for the S1R over the S2R.
Functional Activity (Calcium Mobilization)
S1R is known to modulate intracellular calcium (Ca2+) signaling. The functional activity of S1R ligands can be assessed by measuring their effect on Ca2+ mobilization from the endoplasmic reticulum. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) quantifies the ligand's potency in eliciting this response.
| Ligand | Functional Class | Functional Endpoint | Potency (µM) |
| IPAG | Antagonist | Ca2+ Mobilization (EC50) | 123[1] |
Experimental Protocols
Radioligand Binding Assay for S1R Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the Sigma-1 Receptor.
Materials:
-
Membrane preparations from cells or tissues expressing S1R (e.g., guinea pig brain, MDA-MB-468 cells)
-
--INVALID-LINK---Pentazocine (Radioligand)
-
Unlabeled (+)-Pentazocine (for determining non-specific binding)
-
Test compound (e.g., IPAG)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of unlabeled (+)-pentazocine.
-
Incubate the tubes at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
S1R Functional Assay: Calcium Mobilization
This protocol measures the ability of a ligand to modulate S1R-mediated intracellular calcium release.
Materials:
-
Cells expressing S1R (e.g., MDA-MB-468 cells)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Test compound (e.g., IPAG)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM by incubating them with a solution of Fluo-4 AM and Pluronic F-127 in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading before adding the test compound.
-
Add varying concentrations of the test compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
The peak fluorescence response at each concentration is used to generate a dose-response curve.
-
The EC50 value, the concentration of the ligand that produces 50% of the maximal response, is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
S1R-Mediated Calcium Signaling Pathway
The following diagram illustrates the proposed signaling pathway for S1R-mediated calcium mobilization. Upon ligand binding, S1R is thought to dissociate from the binding immunoglobulin protein (BiP). The activated S1R then interacts with and modulates the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), an ion channel on the ER membrane. This interaction facilitates the release of calcium from the ER into the cytoplasm.
References
Safety Operating Guide
Proper Disposal of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: A Guide for Laboratory Professionals
For immediate reference, treat 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine as a hazardous chemical waste. Due to its chemical structure, which includes a halogenated aromatic ring and a guanidine group, specific disposal procedures must be followed to ensure safety and regulatory compliance.
This guide provides essential safety and logistical information for the proper disposal of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with waste disposal regulations.
I. Immediate Safety Precautions and Handling
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Guanidine derivatives can be irritating to the skin, eyes, and respiratory tract.[1][2]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile rubber gloves are recommended for handling guanidine compounds.[1][2] |
| Eye Protection | Chemical safety goggles with side shields are mandatory.[2][3] |
| Lab Coat | A standard laboratory coat should be worn to protect from spills. |
| Respiratory Protection | If there is a risk of dust formation, use a NIOSH-approved respirator.[3][4] |
Handling Procedures:
II. Step-by-Step Disposal Protocol
The disposal of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine must be managed through your institution's Environmental Health & Safety (EHS) office or equivalent hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Pure, unused 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine should be kept in its original or a clearly labeled container.
-
Contaminated materials (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.
-
Solutions containing this compound should be collected in a designated, leak-proof, and labeled hazardous waste container.
-
-
Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste."
-
Clearly write the full chemical name: "1-(4-Iodophenyl)-3-(2-adamantyl)guanidine."
-
Indicate the approximate quantity of the waste.
-
Include any known hazard characteristics (e.g., "Irritant," "Halogenated Aromatic").
-
-
Storage Pending Disposal:
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for waste manifest documentation.
-
III. Disposal Considerations for Halogenated Compounds
As a halogenated aromatic compound, 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine is subject to specific regulations. Landfilling of wastes containing halogenated compounds is often restricted or prohibited.[8] The likely disposal method for this type of chemical is high-temperature incineration at a licensed hazardous waste facility.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
If safe to do so, and you are trained, contain the spill.
-
Decontaminate the area as advised by your EHS office.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine.
Caption: Disposal workflow for 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
